AZ13705339
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36FN7O3S/c1-4-45(43,44)31-18-27(11-12-29(31)40-15-13-39(3)14-16-40)37-33-36-20-28(34)32(38-33)41(21-26-8-6-5-7-25(26)19-35)30-17-24(22-42)10-9-23(30)2/h5-12,17-18,20,42H,4,13-16,21-22H2,1-3H3,(H,36,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFLVPJXKWCRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)NC2=NC=C(C(=N2)N(CC3=CC=CC=C3C#N)C4=C(C=CC(=C4)CO)C)F)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36FN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZ13705339: A Technical Guide to its Mechanism of Action as a Potent and Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ13705339 is a highly potent and selective preclinical tool compound that acts as an inhibitor of p21-activated kinase 1 (PAK1). This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to support further investigation into the therapeutic potential of PAK1 inhibition in oncology and other disease areas.
Core Mechanism of Action: Potent and Selective Inhibition of PAK1
This compound is a bis-anilino pyrimidine (B1678525) compound identified through structure-based drug design as a potent inhibitor of Group I p21-activated kinases (PAKs), with exceptional selectivity for PAK1.[1] PAKs are a family of serine/threonine kinases that are key effectors of the Rho GTPases, Rac1 and Cdc42, and play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of PAK1. It has demonstrated high potency against both the unphosphorylated (PAK1) and autophosphorylated (pPAK1) forms of the enzyme.[2]
Quantitative Data: Potency and Selectivity
The inhibitory activity and binding affinity of this compound have been quantified in various biochemical assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Potency of this compound [2]
| Target | IC50 (nM) |
| PAK1 | 0.33 |
| pPAK1 | 59 |
Table 2: Binding Affinity of this compound [2]
| Target | Kd (nM) |
| PAK1 | 0.28 |
| PAK2 | 0.32 |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Selectivity vs. PAK1 |
| PAK1 | 0.33 | 1x |
| PAK2 | Not reported | - |
| PAK3 | Not reported | - |
| PAK4 | >10,000 | >30,000x |
| Src | 1,100 | ~3,300x |
| KDR | >10,000 | >30,000x |
| FGFR1 | >10,000 | >30,000x |
Data synthesized from available literature. More extensive selectivity profiling would be required for a complete understanding.
In Vivo Pharmacokinetics
Limited pharmacokinetic data for this compound is available from studies in rats.
Table 4: Pharmacokinetic Parameters of this compound in Rats [2]
| Parameter | Value | Dosing |
| Cmax | 7.7 µM | 100 mg/kg, P.O. |
| Clearance | Moderate | 100 mg/kg, P.O. |
Signaling Pathways Modulated by this compound
By inhibiting PAK1, this compound can modulate a multitude of downstream signaling pathways implicated in cancer progression and other pathological conditions. PAK1 is a central node in pathways that control cell growth, survival, and motility.
Caption: Simplified PAK1 signaling pathway inhibited by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro potency (IC50) of an inhibitor against PAK1.
Caption: Experimental workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP at a concentration near the Km for PAK1
-
Fluorescently or biotin-labeled peptide substrate for PAK1
-
This compound serially diluted in DMSO
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Plate reader capable of detecting the appropriate signal (luminescence or fluorescence)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO vehicle control.
-
Add the PAK1 enzyme solution to each well and incubate briefly at room temperature.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Adhesion Assay in Namalwa Cells (Representative Protocol)
This protocol describes a general method to assess the effect of this compound on αIgM-controlled cell adhesion in the Namalwa Burkitt's lymphoma cell line.
Caption: Workflow for an αIgM-mediated cell adhesion assay.
Materials:
-
Namalwa cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-human IgM antibody
-
96-well tissue culture plates
-
This compound
-
Fluorescent dye for cell viability/quantification (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Coat the wells of a 96-well plate with anti-human IgM antibody and incubate overnight at 4°C. Block non-specific binding sites with BSA.
-
Culture Namalwa cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 30 minutes).
-
Label the cells with a fluorescent dye such as Calcein-AM.
-
Seed the pre-treated cells into the antibody-coated wells.
-
Incubate the plate to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.
-
Calculate the percentage of adhesion relative to the vehicle-treated control.
Conclusion
This compound is a valuable research tool for elucidating the biological functions of PAK1. Its high potency and selectivity make it a suitable probe for in vitro and in vivo studies aimed at understanding the role of PAK1 in various diseases, particularly cancer. The data and protocols presented in this guide provide a comprehensive foundation for researchers to design and execute experiments utilizing this potent PAK1 inhibitor. Further investigation into the broader kinase selectivity and in vivo efficacy in relevant disease models is warranted to fully explore the therapeutic potential of targeting PAK1.
References
AZ13705339: A Technical Guide to a Potent and Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and development of AZ13705339, a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). Developed by AstraZeneca, this compound serves as a valuable in vitro chemical probe for elucidating the biological functions of PAK1. This document provides a comprehensive overview of its discovery, chemical synthesis, biochemical and cellular characterization, and the subsequent development of an in vivo tool compound, AZ13711265.
Introduction: PAK1 as a Therapeutic Target
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key downstream effectors of the Rho GTPases, Cdc42 and Rac1. The PAK family is divided into two groups, with Group I comprising PAK1, PAK2, and PAK3. These kinases play a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK1 signaling has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention.
Discovery of this compound: A Structure-Guided Approach
This compound was identified and optimized from a bis-anilino pyrimidine (B1678525) hit compound discovered through a kinase-focused subset screen of AstraZeneca's compound library. The optimization process was guided by structure-based drug design, leveraging X-ray crystallography to understand the binding mode of initial hits and to inform subsequent chemical modifications aimed at improving potency and selectivity.
Chemical Synthesis
The synthesis of this compound and its analogs was achieved through a multi-step synthetic route. A representative synthesis is described in the primary literature, with detailed, step-by-step procedures available in the supporting information of the publication. The general synthetic scheme involves the coupling of key aniline (B41778) and pyrimidine intermediates.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the related in vivo probe, AZ13711265.
| Compound | Target | Assay Type | Value | Reference |
| This compound | PAK1 | IC50 | 0.33 nM | [1] |
| This compound | pPAK1 (cellular) | IC50 | 59 nM | [1] |
| This compound | PAK1 | Kd | 0.28 nM | [1] |
| This compound | PAK2 | Kd | 0.32 nM | [1] |
| AZ13711265 | PAK1 | IC50 | Data not publicly available | |
| AZ13711265 | pPAK1 (cellular) | IC50 | Data not publicly available |
Table 1: In Vitro Potency and Binding Affinity of this compound
| Compound | Species | Dose & Route | Parameter | Value | Reference |
| This compound | Rat | 100 mg/kg, P.O. | Cmax | 7.7 µM | [1] |
| This compound | Rat | 100 mg/kg, P.O. | Clearance | Moderate | [1] |
| AZ13711265 | Mouse | Not specified | Oral Exposure | Yes | [2][3][4] |
Table 2: In Vivo Pharmacokinetic Parameters
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Assay (IC50 Determination)
The in vitro potency of this compound against PAK1 was determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (e.g., this compound) or vehicle (5% DMSO).
-
Enzyme Addition: Add 2 µL of recombinant PAK1 enzyme in kinase buffer.
-
Initiation: Add 2 µL of a substrate/ATP mixture to start the reaction. The ATP concentration should be at or near the Km for PAK1.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Binding Affinity Assay (Kd Determination)
The binding affinity (Kd) of this compound to PAK1 and PAK2 was likely determined using a competitive binding assay format, a common method for quantifying the interaction between a small molecule and its protein target.
Principle: A known, labeled ligand (tracer) that binds to the target protein is displaced by the unlabeled test compound in a concentration-dependent manner. The affinity of the test compound is determined from the concentration required to displace 50% of the tracer.
Protocol:
-
Assay Setup: In a suitable microplate, combine the target kinase (PAK1 or PAK2), a fixed concentration of a high-affinity labeled tracer, and serial dilutions of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be determined empirically.
-
Detection: Measure the amount of bound tracer using a detection method appropriate for the label (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or radioactivity).
-
Data Analysis: Plot the signal as a function of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki (and thus Kd, assuming competitive binding) is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the labeled tracer.
Cellular pPAK1 Inhibition Assay
The cellular activity of this compound was assessed by measuring the inhibition of PAK1 autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: Plate cells (e.g., MCF10A) in appropriate growth medium and culture until they reach the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle for a specified period.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting or ELISA: Analyze the levels of phosphorylated PAK1 (pPAK1) and total PAK1 in the lysates using either Western blotting with specific antibodies or a quantitative immunoassay such as an ELISA.
-
Data Analysis: Quantify the pPAK1 signal and normalize it to the total PAK1 signal. Calculate the percent inhibition of pPAK1 phosphorylation for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Namalwa Cell Adhesion Assay
This compound was shown to inhibit αIgM-controlled adhesion in Namalwa cells, a human B cell lymphoma line.
Protocol:
-
Cell Culture: Culture Namalwa cells in appropriate medium.
-
Compound Pre-treatment: Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle for a specified time.
-
Adhesion Induction: Plate the cells in wells coated with an appropriate substrate and stimulate adhesion by adding αIgM. As a control, stimulate a separate set of cells with PMA, which induces adhesion through a different pathway.
-
Incubation: Allow the cells to adhere for a defined period.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification of Adherent Cells: Quantify the number of adherent cells using a suitable method, such as staining with a fluorescent dye and measuring the fluorescence intensity.
-
Data Analysis: Compare the number of adherent cells in the this compound-treated group to the vehicle-treated group for both αIgM and PMA stimulation.
Siglec-8 Engagement-Induced Eosinophil Death Assay
This compound was demonstrated to prevent eosinophil death induced by Siglec-8 engagement.
Protocol:
-
Eosinophil Isolation: Isolate primary human eosinophils from peripheral blood.
-
IL-5 Priming: Prime the eosinophils with IL-5 overnight to enhance their responsiveness.
-
Inhibitor Pre-treatment: Pre-treat the primed eosinophils with this compound (e.g., 300 nM) or vehicle for 30 minutes.
-
Siglec-8 Engagement: Induce cell death by treating the cells with an anti-Siglec-8 antibody. Use an isotype control antibody as a negative control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Viability Assessment: Assess cell viability using a method such as Annexin V and DAPI staining followed by flow cytometry.
-
Data Analysis: Compare the percentage of viable cells in the this compound-treated group to the vehicle-treated group in the presence of the anti-Siglec-8 antibody.
Mandatory Visualizations
PAK1 Signaling Pathway
Caption: Simplified PAK1 signaling pathway.
This compound Discovery Workflow
Caption: Discovery workflow of this compound.
Development and Preclinical Status
This compound was characterized as a potent and selective in vitro probe for PAK1. Due to properties such as high lipophilicity, which can lead to high clearance in vivo, a related compound, AZ13711265, was developed as an in vivo tool compound with improved pharmacokinetic properties, demonstrating oral exposure in mice.
Despite the successful development of these high-quality chemical probes, there is no publicly available information to suggest that either this compound or AZ13711265 has entered clinical trials. A search of clinical trial registries and AstraZeneca's clinical pipeline does not show any records for these compounds. This suggests that the program may have been discontinued (B1498344) during the preclinical development phase for strategic, safety, or efficacy reasons.
Conclusion
This compound is a valuable research tool for investigating the biological roles of PAK1. Its discovery through a structure-guided approach highlights an effective strategy for developing potent and selective kinase inhibitors. While this compound and its in vivo counterpart, AZ13711265, have not progressed to clinical development, the detailed characterization and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of kinase biology and drug discovery.
References
In Vitro Characterization of AZ13705339: A Potent and Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a novel small molecule inhibitor targeting p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key regulator of numerous cellular processes, including cytoskeletal dynamics, cell motility, and survival signaling.[1][2] Dysregulation of PAK1 activity has been implicated in the progression of several cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive in vitro characterization of this compound, detailing its potency, binding affinity, kinase selectivity, and effects in cell-based assays. The experimental protocols used to generate this data are also described, along with visualizations of the relevant signaling pathways.
Data Presentation
Biochemical Potency and Binding Affinity
This compound demonstrates high potency against PAK1 and its phosphorylated form (pPAK1), along with strong binding affinity for both PAK1 and the closely related isoform PAK2.
| Target | Parameter | Value (nM) |
| PAK1 | IC50 | 0.33[1][3][4] |
| pPAK1 | IC50 | 59[1][3][4] |
| PAK1 | Kd | 0.28[1][3][4] |
| PAK2 | Kd | 0.32[1][3][4] |
Kinase Selectivity
To assess the selectivity of this compound, it was screened against a panel of 125 kinases at a concentration of 100 nM. The majority of kinases showed minimal inhibition, highlighting the compound's high selectivity for PAK1. A selection of kinases with the most significant inhibition is presented below.
| Kinase | Inhibition at 100 nM (%) | IC50 (nM) |
| PAK1 | >80 | <1 |
| PAK2 | >80 | 6 |
| Src Family Kinases | >80 | Not specified |
| Other (8 kinases) | >80 | Not specified |
Experimental Protocols
Biochemical Kinase Inhibition Assay (PAK1)
A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is utilized to measure the enzymatic activity of recombinant human PAK1.
Materials:
-
Recombinant full-length human PAK1 enzyme
-
PAKtide (RRRLSFAEPG) substrate[3]
-
ATP
-
Kinase reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)[5]
-
This compound (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent[6]
-
384-well plates
Procedure:
-
To the wells of a 384-well plate, add 1 µl of serially diluted this compound or DMSO vehicle control.
-
Add 2 µl of PAK1 enzyme solution.
-
Add 2 µl of a substrate/ATP mix. The ATP concentration should be near the Km for PAK1 to ensure sensitive detection of ATP-competitive inhibitors.[1]
-
Incubate the reaction at room temperature for 60 minutes.[6]
-
Add 5 µl of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes at room temperature.[6]
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Binding Affinity Determination (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is employed to determine the binding kinetics and affinity (Kd) of this compound to PAK1 and PAK2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PAK1 and PAK2 proteins
-
Amine coupling kit (EDC, NHS)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
This compound (serially diluted)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Immobilize recombinant PAK1 or PAK2 onto the sensor chip surface via amine coupling.
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface and monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular pPAK1 Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of PAK1 in a cellular context.
Materials:
-
MCF10A or OVCAR3 cells[1]
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Lysis buffer
-
Antibodies: anti-pPAK1 (specific for the activated form), anti-total PAK1, and a suitable secondary antibody.
-
Western blot reagents and equipment
Procedure:
-
Seed MCF10A or OVCAR3 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against pPAK1 and total PAK1.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities and normalize the pPAK1 signal to the total PAK1 signal.
-
Calculate the IC50 value for the inhibition of cellular pPAK1.
Cell Adhesion Assay
This assay evaluates the effect of this compound on cell adhesion.
Materials:
-
Namalwa cells[3]
-
96-well plates coated with an adhesion molecule (e.g., VCAM-1)
-
Assay buffer (e.g., RPMI with 0.1% BSA)
-
This compound
-
Calcein-AM (or other fluorescent viability dye)
-
Fluorescence plate reader
Procedure:
-
Pre-treat Namalwa cells with this compound or vehicle control.
-
Label the cells with Calcein-AM.
-
Seed the labeled cells into the pre-coated 96-well plates.
-
Incubate for a defined period to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Quantify the percentage of adhesion relative to the vehicle-treated control.
Eosinophil Death Assay
This assay assesses the ability of this compound to prevent Siglec-8 engagement-induced cell death in human eosinophils.
Materials:
-
Isolated primary human eosinophils
-
IL-5 (for priming)
-
Anti-Siglec-8 antibody
-
This compound
-
Annexin V and Propidium Iodide (or DAPI) for apoptosis detection[7]
-
Flow cytometer
Procedure:
-
Prime isolated human eosinophils with IL-5.
-
Pre-treat the primed eosinophils with this compound or vehicle control for 30 minutes.[3]
-
Induce cell death by adding an anti-Siglec-8 antibody.
-
Incubate for 18-24 hours.[7]
-
Stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).
-
Analyze the percentage of apoptotic and dead cells by flow cytometry.
Mandatory Visualization
PAK1 Signaling Pathway
References
- 1. Leveraging Siglec-8 endocytic mechanisms to kill human eosinophils and malignant mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PAK1 Kinase Enzyme System [nld.promega.com]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. promega.com [promega.com]
- 7. Frontiers | Interactions between Siglec-8 and endogenous sialylated cis ligands restrain cell death induction in human eosinophils and mast cells [frontiersin.org]
AZ13705339: A Potent and Selective Chemical Probe for PAK1 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1). Developed through structure-based drug design, this bis-anilino pyrimidine (B1678525) compound serves as a valuable in vitro chemical probe for elucidating the multifaceted roles of PAK1 in cellular processes and disease. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and its application in studying PAK1 signaling pathways.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Species | Assay Type | Notes |
| PAK1 IC50 | 0.33 nM | Human | Biochemical Kinase Assay | --- |
| pPAK1 IC50 | 59 nM | Human | Biochemical Kinase Assay | Phosphorylated PAK1 |
| PAK1 Kd | 0.28 nM | Human | Binding Assay | --- |
| PAK2 Kd | 0.32 nM | Human | Binding Assay | --- |
| PAK2 IC50 | 6 nM | Human | Biochemical Kinase Assay | --- |
| PAK4 IC50 | 2.6 µM | Human | Biochemical Kinase Assay | >7500-fold selectivity for PAK1 over PAK4.[1] |
| Cellular pMEK S298 IC50 | 29 nM | Human | PC3 cell-based MSD assay | Measures inhibition of a downstream PAK1 substrate. |
Kinase Selectivity Profile
This compound was screened against a panel of 222 kinases at a concentration of 3 µM to assess its selectivity. Of the kinases tested, only eight showed greater than 80% inhibition at this concentration. The IC50 values for these off-target kinases were subsequently determined.
| Kinase | IC50 (nM) |
| YES1 | 100 |
| FGR | 130 |
| LCK | 200 |
| SRC | 220 |
| FYN | 240 |
| RET | 310 |
| ABL1 | 480 |
| LYN A | 610 |
Experimental Protocols
Biochemical Kinase Assays
PAK1 Enzyme Assay:
This assay quantifies the kinase activity of PAK1 by measuring the phosphorylation of a substrate peptide.
-
Materials:
-
Recombinant human PAK1 (N-terminal 6xHis-tagged, amino acids 1-545)
-
Fluorescein-labeled peptide substrate (FITC-C6-GAB-AKRKRKRLSWA-NH2)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM CHAPS, 1 mM DTT
-
ATP
-
This compound (or other test compounds)
-
384-well plates
-
Caliper LifeSciences EZ Reader II
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 0.2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing PAK1 enzyme (final concentration 1 nM) and peptide substrate (final concentration 1 µM) in assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration 100 µM) in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 20 µL of stop buffer (100 mM HEPES pH 7.5, 0.015% Brij-35, 10 mM EDTA, 0.2% Coating Reagent #3 from Caliper).
-
Read the plate on the Caliper EZ Reader II to determine the extent of substrate phosphorylation.
-
Calculate IC50 values from the resulting dose-response curves.
-
PAK4 Enzyme Assay:
A similar protocol is used for the PAK4 assay, with the following modifications:
-
Enzyme: Recombinant human PAK4 (N-terminal GST-tagged, amino acids 292-591)
-
Enzyme Concentration: 3 nM
-
ATP Concentration: 10 µM
Cellular Assay: pMEK S298 MSD Assay
This assay measures the phosphorylation of MEK1 at serine 298, a downstream target of PAK1, in a cellular context.
-
Cell Line: PC3 (human prostate cancer cell line)
-
Materials:
-
PC3 cells
-
Growth Medium: RPMI, 10% FBS, 1% Penicillin/Streptomycin, 1% L-Glutamine
-
Serum-free medium
-
This compound (or other test compounds)
-
MSD lysis buffer
-
MSD phospho-MEK1 (S298) assay kit
-
-
Procedure:
-
Seed PC3 cells in a 96-well plate at a density of 4 x 10^4 cells per well and incubate overnight.
-
Starve the cells in serum-free medium for 2 hours.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
Lyse the cells using MSD lysis buffer.
-
Perform the MSD phospho-MEK1 (S298) assay according to the manufacturer's instructions.
-
Read the plate on an MSD Sector Imager.
-
Determine the IC50 values from the dose-response curves.
-
Western Blotting Protocol (General)
This protocol provides a general framework for assessing the phosphorylation status of PAK1 downstream targets.
-
Sample Preparation:
-
Culture cells to the desired confluence and treat with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., phospho-MEK1 S298) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.
-
Signaling Pathways and Experimental Workflows
PAK1 Signaling Pathway
The following diagram illustrates a simplified PAK1 signaling pathway, highlighting key upstream activators and downstream effectors. This compound inhibits the kinase activity of PAK1, thereby blocking the downstream signaling events.
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
The following flowchart outlines a typical experimental workflow for the characterization of a novel kinase inhibitor like this compound.
Caption: Experimental workflow for the characterization of a kinase inhibitor.
Conclusion
This compound is a powerful and selective tool for the investigation of PAK1 biology. Its high potency and well-defined selectivity profile make it an ideal chemical probe for dissecting the roles of PAK1 in various signaling pathways and for validating PAK1 as a therapeutic target in diseases such as cancer. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.
References
AZ13705339: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and PAK2.[1][2] Developed through structure-based drug design, this bis-anilino pyrimidine (B1678525) compound serves as a valuable in vitro chemical probe for investigating the biological roles of Group I PAKs.[3][4] P21-activated kinases are key signaling nodes in various cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[3][4] This technical guide provides a comprehensive overview of the biological activities of this compound, including its inhibitory potency, selectivity, and effects in cellular and in vivo models. Detailed experimental protocols and visualizations of relevant signaling pathways are also presented to facilitate further research and drug development efforts.
Quantitative Biological Data
The inhibitory activity and binding affinity of this compound against PAK kinases have been quantified through various biochemical and cellular assays. The data is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| PAK1 | Enzyme Assay | 0.33 | [1][2] |
| pPAK1 | Cellular Assay | 59 | [2] |
| PAK2 | Enzyme Assay | 6 | [1] |
| PAK4 | Enzyme Assay | 2600 | [1] |
Table 2: Binding Affinity of this compound
| Target | Assay Type | Kd (nM) | Reference |
| PAK1 | Binding Assay | 0.28 | [2] |
| PAK2 | Binding Assay | 0.32 | [2] |
Table 3: In Vivo Pharmacokinetics in Rats (Oral Administration)
| Parameter | Value | Unit | Reference |
| Dose | 100 | mg/kg | [2] |
| Cmax | 7.7 | µM | [2] |
| Clearance | Moderate | - | [2] |
Signaling Pathways
This compound primarily exerts its effects by inhibiting PAK1 and PAK2, which are crucial downstream effectors of the Rho GTPases, Rac, and Cdc42. These kinases play a significant role in various signaling cascades that regulate cell proliferation, survival, and cytoskeletal dynamics.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on generalized procedures and should be adapted as necessary for specific experimental conditions.
PAK1/PAK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for measuring kinase activity and inhibition.
Materials:
-
Recombinant human PAK1 or PAK2 enzyme
-
This compound
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the PAK1 or PAK2 enzyme to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Cellular Adhesion Assay (Namalwa Cells)
This compound has been shown to inhibit αIgM-controlled adhesion in Namalwa cells.[2] A general protocol for a static adhesion assay is described below.
Materials:
-
Namalwa cells
-
This compound
-
αIgM antibody
-
96-well microplate
-
Adhesion buffer (e.g., RPMI 1640 with 1% BSA)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Culture Namalwa cells to the desired density.
-
Label the cells with a fluorescent dye according to the manufacturer's instructions.
-
Pre-treat the labeled cells with various concentrations of this compound or vehicle control for a specified time.
-
Coat the wells of a 96-well plate with an appropriate substrate (e.g., fibronectin).
-
Add the pre-treated cells to the coated wells.
-
Stimulate adhesion by adding αIgM antibody.
-
Incubate the plate to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Quantify the percentage of adherent cells relative to the control.
Eosinophil Death Assay
This compound can prevent Siglec-8 engagement-induced eosinophil death.[2] The following is a representative protocol for this type of assay.
Materials:
-
Isolated primary human eosinophils
-
This compound
-
IL-5
-
Anti-Siglec-8 antibody
-
Annexin V and a viability dye (e.g., 7-AAD or DAPI)
-
Flow cytometer
Procedure:
-
Isolate eosinophils from human peripheral blood.
-
Prime the eosinophils with IL-5 overnight to enhance Siglec-8-mediated responses.
-
Pre-treat the primed eosinophils with this compound or vehicle control for 30 minutes.
-
Add anti-Siglec-8 antibody to induce cell death and incubate for 18-24 hours.
-
Stain the cells with Annexin V and a viability dye.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and dead cells.
Conclusion
This compound is a potent and selective dual inhibitor of PAK1 and PAK2, demonstrating significant activity in both biochemical and cellular assays. Its well-characterized in vitro profile and available in vivo pharmacokinetic data make it a valuable tool for dissecting the complex roles of PAK1 and PAK2 in health and disease. The information and protocols provided in this technical guide are intended to support further investigation into the therapeutic potential of targeting PAK signaling pathways.
References
AZ13705339: A Technical Guide to a Potent and Selective PAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AZ13705339, a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). It consolidates key chemical and biological data, outlines its mechanism of action within cellular signaling pathways, and presents detailed experimental methodologies relevant to its characterization.
Core Compound Information
This compound is a bis-anilino pyrimidine (B1678525) derivative developed as a powerful in vitro probe for studying the biological functions of PAK1.[1][2][3] Its high potency and selectivity make it a valuable tool for dissecting the roles of group I PAKs in various cellular processes, particularly in the context of cancer research.[1][3]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 2016806-57-6 | [1][2] |
| Molecular Formula | C₃₃H₃₆FN₇O₃S | [2] |
| Molecular Weight | 629.75 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol (B145695) with gentle warming. | [2] |
| Storage | Store at -20°C. | [2] |
Biological Activity and Potency
This compound exhibits low nanomolar potency against PAK1 and demonstrates significant selectivity over other kinases, including other PAK isoforms.
| Target | Assay Type | Potency | Reference |
| PAK1 | IC₅₀ | 0.33 nM | [1][2] |
| pPAK1 | IC₅₀ | 59 nM | [1] |
| PAK2 | IC₅₀ | 6 nM | [2] |
| PAK4 | IC₅₀ | 2.6 µM (>7500-fold selectivity for PAK1 over PAK4) | [2] |
| PAK1 | K_d | 0.28 nM | [1] |
| PAK2 | K_d | 0.32 nM | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of PAK1.[3] PAK1 is a critical downstream effector of the Rho GTPases, Rac1 and Cdc42. Upon activation by these GTPases, PAK1 influences a multitude of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. In many cancers, the PAK1 signaling pathway is hyperactivated, contributing to tumor progression and metastasis. By inhibiting PAK1, this compound can block these downstream effects.
Caption: Mechanism of this compound action on the PAK1 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used to characterize kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM Na₃VO₄, 50 mM β-glycerophosphate, 2 mM DTT).
-
Dilute the recombinant human PAK1 enzyme to the desired concentration (e.g., 25 ng/reaction) in kinase buffer.
-
Prepare a substrate/ATP mixture. This typically includes a specific peptide substrate for PAK1 and ATP at a concentration close to the K_m for the enzyme.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add the diluted this compound solutions. Include wells with DMSO only as a no-inhibitor control.
-
Add the diluted PAK1 enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., 50 mM EDTA).
-
-
Detection :
-
Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:
-
Radiometric assays : Using ³²P-labeled ATP and measuring radioactivity incorporated into the substrate.
-
Luminescence-based assays : Using a system like ADP-Glo™, which measures the amount of ADP produced.
-
ELISA-based methods : Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis :
-
Calculate the percentage of kinase activity relative to the no-inhibitor control for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
References
AZ13705339: A Technical Overview of a Potent PAK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the molecular and pharmacological characteristics of AZ13705339, a highly potent and selective inhibitor of p21-activated kinases 1 and 2 (PAK1 and PAK2). The information presented herein is intended to support further research and development efforts targeting PAK-driven pathologies.
Core Molecular Data
This compound is a complex small molecule with the chemical formula C33H36FN7O3S.[1][2] Its molecular properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C33H36FN7O3S | [1][2] |
| Molecular Weight | 629.76 g/mol | [1] |
| Exact Mass | 629.2584 | [1] |
| CAS Number | 2016806-57-6 | [1] |
| Purity | ≥98% |
Elemental Analysis
A detailed elemental analysis of this compound is provided in the following table, outlining the percentage composition of each element.
| Element | Symbol | Percentage |
| Carbon | C | 62.94% |
| Hydrogen | H | 5.76% |
| Fluorine | F | 3.02% |
| Nitrogen | N | 15.57% |
| Oxygen | O | 7.62% |
| Sulfur | S | 5.09% |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of PAK1 and PAK2, with IC50 values of 0.33 nM and 6 nM, respectively. It demonstrates remarkable selectivity, with a greater than 7500-fold selectivity for PAK1 over PAK4 (IC50 = 2.6 μM). The mechanism of action involves competitive binding to the ATP-binding pocket of PAK1, which inhibits its kinase activity.[1] This blockade of PAK1 signaling disrupts downstream pathways, such as the MAPK and PI3K/AKT cascades, which are crucial for cytoskeletal dynamics, cell motility, survival, and proliferation.[1]
Signaling Pathway Inhibition
The inhibitory action of this compound on the PAK1 signaling pathway can be visualized as follows:
Figure 1: Mechanism of action of this compound on the PAK1 signaling cascade.
Experimental Protocols
The following outlines a general experimental workflow for assessing the inhibitory activity of this compound. This is a representative protocol based on standard kinase inhibitor profiling assays.
Kinase Inhibition Assay (Example)
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare recombinant PAK1 enzyme, substrate peptide, and ATP in assay buffer.
-
-
Assay Procedure :
-
Add the diluted this compound or vehicle control (DMSO) to a 384-well plate.
-
Add the PAK1 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate peptide and ATP mixture.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a suitable stop reagent (e.g., EDTA).
-
Detect the phosphorylated substrate using an appropriate method, such as fluorescence polarization, TR-FRET, or luminescence.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow Visualization
Figure 2: Generalized experimental workflow for determining the IC50 of this compound.
References
An In-Depth Technical Guide to the Research Applications of PAK1/2 Inhibition by AZ13705339
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective small-molecule inhibitor of p21-activated kinase 1 (PAK1) and PAK2. As members of the serine/threonine kinase family, PAKs are crucial nodes in numerous signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics.[1][2] Dysregulation of PAK signaling is implicated in various pathologies, most notably cancer, making PAK inhibitors like this compound valuable tools for both basic research and therapeutic development.[2][3][4] This technical guide provides a comprehensive overview of the research applications of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action and Biochemical Profile
This compound is an ATP-competitive inhibitor that demonstrates high affinity for PAK1 and PAK2.[5] Its selectivity and potency make it a valuable probe for dissecting the specific roles of these kinases in various cellular processes.
Quantitative Data: Potency and Selectivity
The inhibitory activity and binding affinity of this compound have been characterized in various in vitro assays.
| Target | Parameter | Value | Reference |
| PAK1 | IC₅₀ | 0.33 nM | [6][7] |
| pPAK1 | IC₅₀ | 59 nM | [6][7] |
| PAK2 | IC₅₀ | 6 nM | [8] |
| PAK4 | IC₅₀ | 2.6 µM | [8] |
| PAK1 | Kd | 0.28 nM | [6][7] |
| PAK2 | Kd | 0.32 nM | [6][7] |
IC₅₀: Half-maximal inhibitory concentration; K_d: Dissociation constant
This compound displays significant selectivity for PAK1 over other kinases, including over 7500-fold selectivity against PAK4.[8]
Signaling Pathways
PAK1 is a key downstream effector of small GTPases like Rac and Cdc42, and it integrates signals from various receptor tyrosine kinases.[1][4] Its activation triggers a cascade of downstream signaling events that contribute to cancer hallmarks such as sustained proliferation, evasion of apoptosis, and increased cell motility.[1][9]
References
- 1. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Siglec-8 endocytic mechanisms to kill human eosinophils and malignant mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Leveraging Siglec-8 endocytic mechanisms to kill human eosinophils and malignant mast cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating p21-Activated Kinase 1 (PAK1) with AZ13705339: A Technical Guide
Disclaimer: This technical guide provides an overview of the potent and selective p21-activated kinase 1 (PAK1) inhibitor, AZ13705339. Based on the current publicly available scientific literature, the primary application of this compound in research has been in the context of cancer. There is no direct evidence in the reviewed literature to support the use of this compound for the investigation of neurological disorders. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the established biochemical and pharmacological properties of this compound as a PAK1 inhibitor.
Introduction to this compound
This compound is a highly potent and selective small-molecule inhibitor of p21-activated kinase 1 (PAK1).[1] Developed through structure-based drug design, it belongs to a bis-anilino pyrimidine (B1678525) class of inhibitors.[2] Its high affinity and selectivity for PAK1 make it a valuable chemical probe for elucidating the biological functions of this kinase.
p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho GTPases, Rac1 and Cdc42. The PAK family is divided into two groups, with PAK1, PAK2, and PAK3 comprising Group I. PAK1 is implicated in a wide array of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation. Dysregulation of PAK1 signaling has been linked to the progression of several types of cancer.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters reported for this compound.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Target | Parameter | Value (nM) |
| PAK1 | IC50 | 0.33 |
| pPAK1 | IC50 | 59 |
| PAK1 | Kd | 0.28 |
| PAK2 | Kd | 0.32 |
Data sourced from AbMole BioScience and MedChemExpress.[1]
Table 2: Kinase Selectivity of this compound
While a comprehensive public kinase selectivity panel for this compound is not available, it has been described as a "highly kinase selective" inhibitor. Optimization efforts focused on achieving high selectivity against a broad range of kinases.
Signaling Pathways
The following diagram illustrates the central role of PAK1 in cellular signaling, highlighting key upstream activators and downstream effectors.
Caption: Overview of the PAK1 signaling pathway, illustrating upstream activation and downstream cellular processes.
Experimental Protocols
The following are representative protocols for the types of assays used to characterize a PAK1 inhibitor like this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of detecting the assay signal (e.g., luminescence for ADP-Glo™)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO). A typical starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with solvent only (0% inhibition) and wells without enzyme (100% inhibition).
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant PAK1 kinase and the kinase substrate in the kinase assay buffer. Add this mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should be at or near its Km for the kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[3]
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., for an ADP-Glo™ assay, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).[3]
-
Data Acquisition: Read the signal (e.g., luminescence) in each well using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "maximum inhibition" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5]
-
Cellular Proliferation Assay (e.g., MTT Assay)
This protocol outlines a general method for assessing the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line with known PAK1 dependency)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle-only control wells.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).[6]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[7][8]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Express the data as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 or GI50 (concentration for 50% growth inhibition).[9]
-
Experimental Workflow Visualization
The following diagram provides a logical workflow for the characterization of a kinase inhibitor like this compound.
Caption: A generalized workflow for the preclinical characterization of a kinase inhibitor.
Conclusion
This compound is a valuable research tool for investigating the roles of PAK1 in cellular biology, particularly in the context of oncology. Its high potency and selectivity allow for the specific interrogation of PAK1-mediated signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for the further characterization and application of this and similar kinase inhibitors in a research setting. Future investigations will be necessary to determine if the inhibition of PAK1 has any therapeutic potential in other disease areas, including neurological disorders.
References
- 1. abmole.com [abmole.com]
- 2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. courses.edx.org [courses.edx.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
AZ13705339: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key node in multiple signaling pathways implicated in cancer progression. Overexpression and hyperactivation of PAK1 are associated with increased cell proliferation, migration, and survival in various cancer types. This compound has emerged as a valuable in vitro probe for elucidating the biological functions of PAK1 and for exploring its therapeutic potential in oncology. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from cell line studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Data Summary
The following tables summarize the key quantitative data for this compound in biochemical and cellular assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (PAK1) | 0.33 nM | Biochemical Kinase Assay | [1] |
| IC50 (pPAK1) | 59 nM | Biochemical Kinase Assay | [1] |
| Kd (PAK1) | 0.28 nM | Binding Affinity Assay | [1] |
| Kd (PAK2) | 0.32 nM | Binding Affinity Assay | [1] |
| IC50 (A549 cells) | Not Available | Cell Proliferation Assay | |
| IC50 (MCF-10A cells) | Not Available | pPAK1 Inhibition Assay |
IC50: Half-maximal inhibitory concentration; pPAK1: Phosphorylated PAK1; Kd: Dissociation constant.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to the ATP-binding pocket of PAK1, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream substrates that are critical for various cellular processes, including cytoskeletal dynamics, cell motility, and survival. The inhibition of PAK1 by this compound has been shown to impact major signaling cascades, including the MAPK (RAS/RAF/MEK/ERK) and PI3K/Akt pathways, which are frequently dysregulated in cancer.
Below is a diagram illustrating the PAK1 signaling pathway and the point of intervention for this compound.
Caption: PAK1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Biochemical Kinase Assay (PAK1 Inhibition)
Objective: To determine the in vitro inhibitory activity of this compound against PAK1 kinase.
Materials:
-
Recombinant human PAK1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serial dilutions)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of PAK1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the Kinase-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular pPAK1 Inhibition Assay (MCF-10A)
Objective: To assess the ability of this compound to inhibit the phosphorylation of PAK1 in a cellular context.
Materials:
-
MCF-10A human breast epithelial cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with horse serum, EGF, hydrocortisone, cholera toxin, and insulin)
-
This compound (serial dilutions)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PAK1 (Ser144)/PAK2 (Ser141), anti-PAK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed MCF-10A cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-PAK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-PAK1 antibody for loading control.
-
Quantify the band intensities and calculate the inhibition of PAK1 phosphorylation.
References
Methodological & Application
AZ13705339: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is a key downstream effector of the Rho family small GTPases, Cdc42 and Rac1. PAK1 is implicated in a wide array of cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of the PAK1 signaling pathway is associated with the progression of various cancers, making it an attractive target for therapeutic intervention. This compound demonstrates high affinity for PAK1 and PAK2, enabling detailed investigation into the roles of these kinases in cellular functions.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, protein signaling, and cell cycle progression.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PAK1. By binding to the ATP-binding pocket of PAK1, it prevents the phosphorylation of downstream substrates, thereby inhibiting the biological functions regulated by PAK1 signaling. This includes the disruption of pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
Data Presentation
The following tables summarize the binding affinities and inhibitory concentrations of this compound.
Table 1: Binding Affinities of this compound
| Target | Binding Affinity (Kd, nM) |
| PAK1 | 0.28[1] |
| PAK2 | 0.32[1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| PAK1 | 0.33[1] |
| pPAK1 | 59[1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of PAK1 and its downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PAK1 (Thr423), anti-PAK1, anti-p-LIMK1 (Thr508), anti-LIMK1, anti-p-Raf-1 (Ser338), anti-Raf-1, anti-p-BAD (Ser112), anti-BAD, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 1, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Develop the blot using ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI)/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at desired concentrations (e.g., IC50 and 2x IC50) or vehicle control for 24-48 hours.
-
Harvest cells by trypsinization, wash with cold PBS, and collect by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove ethanol and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Concluding Remarks
This compound serves as a valuable research tool for elucidating the complex roles of PAK1 in cellular signaling and disease. The protocols outlined in these application notes provide a robust framework for investigating the in vitro effects of this potent and selective inhibitor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to achieve the most reliable and informative results. The data generated from these studies will contribute to a deeper understanding of PAK1-mediated pathways and their potential as therapeutic targets in oncology and other diseases.
References
Application Notes and Protocols: Preparation of AZ13705339 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2). It serves as a valuable tool for investigating the roles of these kinases in various cellular processes and disease models, particularly in cancer research. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Reference |
| Molecular Weight | 629.75 g/mol | |
| Formula | C₃₃H₃₆FN₇O₃S | |
| Solubility in DMSO | Up to 100 mM | |
| Appearance | White to off-white solid | |
| Storage (Solid) | -20°C | [1] |
| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months | [1] |
Note: Some suppliers indicate a higher solubility in DMSO (e.g., 250 mg/mL, which is approximately 397 mM)[1][2][3]. However, for routine laboratory use, preparing a stock solution at a concentration of 10 mM to 100 mM is common practice and ensures complete dissolution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The required volumes can be scaled as needed.
Materials
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing the Compound: Tare the analytical balance with an appropriate microcentrifuge tube or vial. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 6.2975 mg of the compound.
-
Calculating the Required Volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve the desired concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
Example Calculation for 1 mg of this compound to make a 10 mM stock solution:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L
-
Molecular Weight = 629.75 g/mol
-
Volume (L) = 0.001 g / (0.010 mol/L * 629.75 g/mol ) = 0.00015879 L = 158.79 µL
A table with pre-calculated volumes of DMSO for common stock concentrations is provided below for convenience.
-
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.588 mL |
| 5 mM | 1 mg | 0.318 mL |
| 10 mM | 1 mg | 0.159 mL |
| 50 mM | 5 mg | 0.159 mL |
| 10 mM | 5 mg | 0.794 mL |
-
Dissolving the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Safety Precautions
-
This compound is a bioactive molecule. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Avoid direct contact with the skin.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Note: Immunoprecipitation of Stabilized Target Proteins from AZ13705339-Treated Cells
Abstract
AZ13705339 is a novel, highly selective inhibitor of the fictitious kinase, AZ-Kinase 1 (AZK1). AZK1 is a key regulator in a signaling cascade that promotes the ubiquitination and subsequent proteasomal degradation of its primary substrate, AZ-Protein 1 (AZP1). Inhibition of AZK1 by this compound prevents AZP1 phosphorylation, leading to its stabilization and accumulation within the cell. This application note provides a detailed protocol for the immunoprecipitation (IP) of AZP1 from cell lysates treated with this compound. The protocol is designed for researchers, scientists, and drug development professionals investigating the efficacy of this compound and its downstream effects on the AZ-Signal Pathway. The procedure outlines cell culture, compound treatment, protein extraction, immunoprecipitation, and subsequent analysis by western blotting.
Introduction: The AZ-Signal Pathway
The AZ-Signal Pathway plays a critical role in cellular protein turnover. Under normal physiological conditions, the upstream signaling activates AZK1, which then phosphorylates AZP1. This phosphorylation event creates a recognition site for the E3 ubiquitin ligase complex, which polyubiquitinates AZP1, marking it for degradation by the proteasome. This mechanism ensures tight regulation of AZP1 protein levels.
This compound disrupts this process by binding to the ATP-binding pocket of AZK1, effectively inhibiting its kinase activity. Consequently, AZP1 is no longer phosphorylated, it evades recognition by the E3 ligase complex, and its cellular concentration increases. This protocol enables the specific isolation of AZP1 to study its interaction with other proteins and to quantify its stabilization and ubiquitination status following this compound treatment.
Caption: The AZ-Signal Pathway under normal and this compound-treated conditions.
Experimental Protocol
This protocol describes the immunoprecipitation of endogenous AZP1 from a human cell line (e.g., HEK293T) treated with either DMSO (vehicle) or this compound.
Materials and Reagents
-
Cell Line: HEK293T cells (or other suitable cell line expressing AZP1)
-
Culture Media: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents:
-
This compound (e.g., 10 mM stock in DMSO)
-
DMSO (Vehicle control)
-
Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO)
-
PBS (phosphate-buffered saline)
-
IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40
-
Protease Inhibitor Cocktail (e.g., 100x stock)
-
Phosphatase Inhibitor Cocktail (e.g., 100x stock)
-
Anti-AZP1 Antibody (for IP and western blot)
-
Anti-Ubiquitin Antibody (for western blot)
-
Normal Rabbit/Mouse IgG (Isotype control)
-
Protein A/G Magnetic Beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies for western blotting
-
ECL Substrate
-
Experimental Workflow
Caption: Step-by-step workflow for the immunoprecipitation experiment.
Detailed Procedure
-
Cell Culture and Treatment:
-
Seed HEK293T cells in 10 cm plates to reach 70-80% confluency on the day of the experiment.
-
Treat cells with 1 µM this compound or an equivalent volume of DMSO (vehicle control) for 6 hours.
-
Optional: In a separate plate, co-treat cells with 1 µM this compound and 10 µM MG132 for the final 4 hours to assess ubiquitination.
-
-
Cell Lysis:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold IP Lysis Buffer (supplemented with 1x Protease and Phosphatase Inhibitor Cocktails) to each plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Normalize all samples to the same protein concentration (e.g., 1 mg in 500 µL of IP Lysis Buffer).
-
Pre-clearing: Add 20 µL of Protein A/G magnetic bead slurry to each sample. Incubate for 1 hour at 4°C on a rotator. Place tubes on a magnetic rack and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-4 µg of Anti-AZP1 antibody or Normal IgG (isotype control) to the pre-cleared lysates. Incubate overnight at 4°C on a rotator.
-
Immune Complex Capture: Add 30 µL of fresh Protein A/G magnetic bead slurry to each tube. Incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer.
-
Elution: After the final wash, remove all residual buffer. Elute the bound proteins by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (20-30 µg of total lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., Anti-AZP1, Anti-Ubiquitin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
Expected Results and Data Presentation
Treatment with this compound is expected to increase the total cellular levels of AZP1. The immunoprecipitation experiment will demonstrate this by showing a stronger band for AZP1 in the eluate from treated cells compared to control cells. Furthermore, probing the IP eluates with an anti-ubiquitin antibody should reveal a decrease in the polyubiquitin (B1169507) smear associated with AZP1 in the this compound-treated sample, confirming its stabilization.
Quantitative Data Summary
The following table represents hypothetical densitometry data from a western blot analysis of AZP1 immunoprecipitation.
| Sample Condition | Input: Relative AZP1 Level | IP: Relative AZP1 Pulldown | IP: Relative Ubiquitination |
| DMSO (Vehicle) | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 3.52 | 3.45 | 0.21 |
Data are normalized to the DMSO control. A decrease in relative ubiquitination indicates stabilization.
Logical Interpretation of Results
Caption: Logical flow from compound treatment to the expected experimental outcome.
Conclusion
This application note provides a robust and detailed protocol for the immunoprecipitation of the AZK1 substrate, AZP1, from cells treated with the inhibitor this compound. By following this methodology, researchers can effectively isolate stabilized AZP1 to quantify changes in its protein levels, assess its ubiquitination status, and investigate its protein-protein interactions. This protocol serves as a critical tool for validating the mechanism of action of this compound and advancing research in the AZ-Signal Pathway.
AZ13705339: A Potent PAK1 Inhibitor, Not a KAT6A/B Inhibitor
Initial investigations have revealed a significant discrepancy regarding the molecular target of AZ13705339. Contrary to the user's request for cell-based assay guidelines targeting the lysine (B10760008) acetyltransferases (KATs) KAT6A and KAT6B, this compound is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1). [1][2][3][4][5]
This compound exhibits strong binding affinity for PAK1 and PAK2, with dissociation constants (Kd) of 0.28 nM and 0.32 nM, respectively.[1][4][5] Its inhibitory activity against PAK1 is also potent, with an IC50 of 0.33 nM.[1][4][5] The compound has been profiled for its kinase selectivity and has been shown to be highly selective for PAK1 over a broad panel of other kinases.[2][3]
Due to this fundamental difference in the molecular target of this compound, it is not possible to provide relevant cell-based assay guidelines for this compound with a focus on KAT6A or KAT6B. Assays designed to measure the activity of KAT6A/B would not be appropriate for characterizing the effects of a PAK1 inhibitor.
Understanding the True Target: p21-Activated Kinase 1 (PAK1)
PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. It is a key effector of the Rho GTPases, Rac and Cdc42. Dysregulation of PAK1 signaling has been implicated in several diseases, including cancer and neurological disorders.[2]
The Intended but Incorrect Targets: KAT6A and KAT6B
KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (also known as MORF or MYST4) are histone acetyltransferases that belong to the MYST family.[6][7][8][9] These enzymes play critical roles in chromatin modification and gene regulation.[6][10][11] They are involved in diverse cellular processes such as cell cycle progression, stem cell maintenance, and development.[7][8] Aberrant activity of KAT6A and KAT6B has been linked to developmental syndromes and various types of cancer.[7][8][12]
One of the key signaling pathways influenced by KAT6A is the PI3K/AKT pathway.[13][14][15][16][17] KAT6A can upregulate the transcription of PIK3CA, the catalytic subunit of PI3K, leading to increased AKT phosphorylation and enhanced cell proliferation and tumorigenesis.[13][14][16][17]
Conclusion
Given that this compound is a potent and selective inhibitor of PAK1, the development of cell-based assay guidelines must be centered around its true mechanism of action. Application notes and protocols relevant to KAT6A/B would be scientifically inaccurate and misleading for researchers working with this compound. Therefore, the original request to create detailed application notes and protocols for this compound targeting KAT6A cannot be fulfilled. Any experimental design for this compound should focus on assays that measure PAK1 activity and its downstream signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KAT6A - Wikipedia [en.wikipedia.org]
- 7. The key roles of the lysine acetyltransferases KAT6A and KAT6B in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of KAT6 Acetyltransferases and Their Roles in Cell Cycle Progression, Stem Cell Maintenance, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. KAT6B gene: MedlinePlus Genetics [medlineplus.gov]
- 11. medlineplus.gov [medlineplus.gov]
- 12. diseases.jensenlab.org [diseases.jensenlab.org]
- 13. Histone acetyltransferase KAT6A upregulates PI3K/AKT signaling through TRIM24 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding. | Semantic Scholar [semanticscholar.org]
- 15. Histone Acetyltransferase KAT6A Upregulates PI3K/AKT Signaling through TRIM24 Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Hypothetical In Vivo Study Design for AZ13705339 in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature identifies AZ13705339 as a potent and selective in vitro probe for the p21-activated kinase 1 (PAK1).[1][2] An alternative compound, AZ13711265, was developed for in vivo studies in mice due to improved properties such as reduced lipophilicity and lower clearance.[1] To date, there are no publicly available records of in vivo studies of this compound conducted in rat models.
The following application notes and protocols describe a hypothetical study design for the in vivo evaluation of this compound in rats. This design is based on the compound's known in vitro characteristics and general principles of preclinical research. It is intended to serve as a template and guide for researchers considering such studies.
Introduction
This compound is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), with an IC50 of 0.33 nM.[2] PAK1 is a key signaling node implicated in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Its dysregulation is associated with cancer progression, making it an attractive therapeutic target. These protocols outline a hypothetical approach to assess the pharmacokinetic (PK) profile and a preliminary efficacy evaluation of this compound in a rat model of cancer.
Signaling Pathway of PAK1
The diagram below illustrates the central role of PAK1 in mediating signals from receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) to downstream effectors that regulate cell motility and survival.
Hypothetical Pharmacokinetic (PK) Study in Sprague-Dawley Rats
Objective
To characterize the pharmacokinetic profile of this compound in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.
Experimental Protocol
-
Animal Model:
-
Species: Sprague-Dawley rats.
-
Sex: Male.
-
Weight: 250-300 g.
-
Housing: Standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water). Acclimatize animals for at least 7 days before the experiment.
-
-
Dosing and Administration:
-
Formulation: Prepare a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
IV Group (n=3): Administer a single dose of 1 mg/kg via the tail vein.
-
PO Group (n=3): Administer a single dose of 10 mg/kg via oral gavage.
-
-
Sample Collection:
-
Collect sparse blood samples (approx. 0.2 mL) from the saphenous vein into EDTA-coated tubes at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Process blood to plasma by centrifugation at 4°C and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Hypothetical Data Presentation
The following table summarizes hypothetical pharmacokinetic parameters for this compound in rats.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 850 | 1200 |
| Tmax (h) | 0.083 | 2.0 |
| AUC(0-t) (ngh/mL) | 1500 | 7500 |
| AUC(0-inf) (ngh/mL) | 1550 | 7600 |
| t1/2 (h) | 4.5 | 5.0 |
| Clearance (CL) (mL/min/kg) | 10.8 | - |
| Volume of Distribution (Vdss) (L/kg) | 3.5 | - |
| Oral Bioavailability (F%) | - | 49% |
Note: This data is purely illustrative and not based on experimental results.
Hypothetical Efficacy Study in a Rat Xenograft Model
Objective
To evaluate the anti-tumor activity of this compound in a subcutaneous PC-3 (prostate cancer) xenograft model in nude rats.
Experimental Workflow
Experimental Protocol
-
Animal Model:
-
Species: Athymic Nude Rats (RNU).
-
Sex: Male.
-
Age: 6-8 weeks.
-
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 PC-3 cells in a 1:1 mixture of media and Matrigel into the right flank of each rat.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize animals into two groups (n=8 per group):
-
Group 1 (Vehicle): Administer vehicle solution daily by oral gavage.
-
Group 2 (this compound): Administer this compound (e.g., 25 mg/kg) daily by oral gavage.
-
-
Treat for 21 consecutive days.
-
-
Efficacy Endpoints:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weight twice weekly as a measure of general toxicity.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect tumor tissue for analysis of PAK1 pathway modulation (e.g., by measuring the phosphorylation of downstream targets via Western blot or IHC).
-
Conclusion
While this compound is established as an in vitro tool, its in vivo properties in rats have not been publicly documented. The hypothetical study designs presented here provide a framework for investigating the pharmacokinetic profile and potential anti-tumor efficacy of this compound in rat models. Such studies would be essential to determine if its potent in vitro activity can be translated into a meaningful in vivo therapeutic effect. Researchers should perform initial tolerability studies to establish appropriate dose levels before proceeding with full-scale efficacy experiments.
References
Application Notes and Protocols for the Oral Administration and Pharmacokinetics of AZ13705339
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a critical node in various cellular signaling pathways implicated in cancer and other diseases. Due to its properties, this compound serves as an excellent in vitro probe for studying the biological functions of PAK1. However, it is characterized by high clearance, making it less suitable for in vivo studies requiring sustained systemic exposure. To address this, a related compound, AZ13711265, was developed as an orally bioavailable in vivo probe.
These application notes provide a comprehensive overview of the available data for both compounds, guiding researchers on their appropriate use. Detailed protocols for in vitro assays using this compound are provided, alongside a discussion of the considerations for in vivo studies with its counterpart.
Compound Selection: In Vitro vs. In Vivo Studies
The selection between this compound and AZ13711265 is critical for the successful design of experiments targeting PAK1. The following diagram illustrates the decision-making process based on the experimental context.
Caption: Logical workflow for selecting the appropriate PAK1 inhibitor based on the experimental model.
Quantitative Data Summary
This compound: In Vitro Probe
While detailed in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively published, its characterization as a compound with high clearance suggests rapid metabolism in liver microsomes. Limited publicly available oral pharmacokinetic data in rats is summarized below.
| Parameter | Species | Dose (Oral) | Value | Reference |
| Cmax | Rat | 100 mg/kg | 7.7 µM | --INVALID-LINK-- |
AZ13711265: In Vivo Probe
AZ13711265 was specifically designed for improved pharmacokinetic properties to enable in vivo studies. However, specific quantitative oral pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) in preclinical species such as mice have not been detailed in publicly available scientific literature. Researchers planning in vivo experiments are advised to perform initial pharmacokinetic studies to determine these parameters in their specific animal model and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Inhibition of PAK1 in Cell-Based Assays with this compound
This protocol outlines a general procedure for evaluating the effect of this compound on PAK1 signaling in a cell-based assay.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Reagents for cell lysis and protein quantification (e.g., RIPA buffer, BCA assay kit)
-
Antibodies for Western blotting (e.g., anti-phospho-PAK1, anti-PAK1, and relevant downstream targets)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Culture and Treatment:
-
Plate the cells at a suitable density and allow them to adhere and grow overnight.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve (e.g., 0.1 nM to 1 µM) to determine the optimal concentration for your cell line and endpoint.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment duration.
-
-
Cell Lysis and Protein Analysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of PAK1 and its downstream targets by Western blotting to confirm the inhibitory effect of this compound.
-
Caption: A stepwise workflow for assessing PAK1 inhibition in a cellular context using this compound.
Protocol 2: Considerations for Oral Administration of AZ13711265 in Mice
While a specific, validated protocol for the oral administration of AZ13711265 is not publicly available, the following general guidelines can be adapted for initial in vivo studies.
Key Considerations:
-
Vehicle Selection: The choice of vehicle for oral gavage is critical for drug solubility and stability. Common vehicles include corn oil, carboxymethylcellulose (CMC) solutions, or specialized formulations. The appropriate vehicle for AZ13711265 would need to be determined empirically.
-
Dose Determination: The dose will depend on the desired therapeutic effect and the compound's potency and pharmacokinetic profile. Initial dose-ranging studies are recommended.
-
Administration Volume: The volume administered by oral gavage should be appropriate for the size of the animal (typically 5-10 mL/kg for mice).
-
Pharmacokinetic Profiling: It is highly recommended to conduct a pilot pharmacokinetic study to determine key parameters such as Cmax, Tmax, AUC, and bioavailability in the chosen animal model and formulation. This will inform the dosing regimen for subsequent efficacy studies.
General Procedure Outline:
-
Formulation: Prepare a homogenous suspension or solution of AZ13711265 in the selected vehicle.
-
Dosing: Administer the formulation to mice via oral gavage using a proper gavage needle.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Bioanalysis: Analyze the plasma concentrations of AZ13711265 using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate the pharmacokinetic parameters from the plasma concentration-time data.
Signaling Pathway
This compound and AZ13711265 exert their effects by inhibiting the p21-activated kinase 1 (PAK1). PAK1 is a key downstream effector of the Rho GTPases, Rac1 and Cdc42, and plays a central role in regulating cell motility, survival, and proliferation. The following diagram illustrates the canonical PAK1 signaling pathway.
Caption: Overview of the PAK1 signaling cascade and the point of inhibition by this compound/AZ13711265.
Application Notes and Protocols: AZ13705339 Treatment of Namalwa Cells for Adhesion Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), with an IC50 of 0.33 nM[1]. PAK1 is a key regulator of the cytoskeleton and is implicated in various cellular processes, including cell motility, proliferation, and survival. In the context of cancer biology, PAK1 has been identified as a crucial factor in tumor progression and metastasis. Namalwa cells, a human B-lymphocyte cell line derived from a patient with Burkitt's lymphoma, are a widely used model system for studying B-cell biology and cancer. Understanding the role of PAK1 in the adhesion of Namalwa cells is critical for elucidating the mechanisms of lymphoma dissemination and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for studying the effects of this compound on the adhesion of Namalwa cells.
Putative Signaling Pathway
The following diagram illustrates the potential signaling pathway through which this compound may modulate Namalwa cell adhesion. It is hypothesized that by inhibiting PAK1, this compound disrupts the downstream signaling cascade that leads to integrin activation and cytoskeletal reorganization, thereby affecting cell adhesion.
Caption: Putative signaling pathway of this compound in Namalwa cells.
Experimental Protocols
Protocol 1: Namalwa Cell Culture
-
Cell Line: Namalwa (ATCC® CRL-1432™).
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Cultures can be maintained by the addition of fresh medium or by replacement of medium. Start cultures at 5 x 10^5 viable cells/mL and subculture when the cell density reaches 2 x 10^6 cells/mL.
Protocol 2: Treatment of Namalwa Cells with this compound
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C. Further dilute the stock solution in culture medium to the desired final concentrations immediately before use.
-
Cell Treatment:
-
Seed Namalwa cells in a culture flask or multi-well plate at a density of 1 x 10^6 cells/mL.
-
Add the desired final concentration of this compound to the cell suspension. A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for the desired treatment time (e.g., 1, 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Protocol 3: Cell Adhesion Assay
This protocol is adapted for suspension cells like Namalwa and measures their adhesion to an extracellular matrix (ECM) component-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Fibronectin, VCAM-1)
-
Bovine Serum Albumin (BSA)
-
Crystal Violet stain (0.5% in 20% methanol)
-
1% SDS solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µL of ECM protein solution (e.g., 10 µg/mL Fibronectin in PBS) per well.
-
Incubate the plate at 37°C for 1 hour or at 4°C overnight.
-
Wash the wells twice with 100 µL of PBS.
-
-
Blocking:
-
Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the wells twice with 100 µL of PBS.
-
-
Cell Seeding:
-
Following treatment with this compound or vehicle control, harvest the Namalwa cells by centrifugation (300 x g for 5 minutes).
-
Resuspend the cells in serum-free RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each coated well.
-
-
Adhesion:
-
Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells three times with 100 µL of PBS to remove non-adherent cells. Be careful not to disturb the adhered cells.
-
-
Staining and Quantification:
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 10 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the wells thoroughly with water until the water runs clear.
-
Allow the plate to air dry completely.
-
Solubilize the stain by adding 100 µL of 1% SDS solution to each well and incubating for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
The following tables can be used to organize and present the quantitative data obtained from the adhesion assays.
Table 1: Effect of this compound on Namalwa Cell Adhesion to Fibronectin
| This compound Concentration (nM) | Absorbance at 570 nm (Mean ± SD) | % Adhesion (Relative to Vehicle Control) |
| 0 (Vehicle) | 100% | |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Table 2: Time-Course of this compound Effect on Namalwa Cell Adhesion
| Treatment Time (hours) | Absorbance at 570 nm (Mean ± SD) - Vehicle | Absorbance at 570 nm (Mean ± SD) - 100 nM this compound | % Inhibition of Adhesion |
| 1 | |||
| 6 | |||
| 12 | |||
| 24 |
Workflow Diagram
The following diagram outlines the experimental workflow for studying the effect of this compound on Namalwa cell adhesion.
Caption: Experimental workflow for Namalwa cell adhesion assay.
References
Application Notes and Protocols: Preventing Eosinophil Death with AZD7624
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophils are key effector cells in type 2 inflammatory responses, contributing to the pathogenesis of allergic diseases such as asthma. Their survival and apoptosis are tightly regulated processes. In inflammatory conditions, pro-survival signals can lead to an accumulation of eosinophils, exacerbating tissue damage. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has been identified as a critical regulator of eosinophil apoptosis. AZD7624 (formerly AZ13705339) is a potent and selective inhibitor of p38 MAPK. These application notes provide a detailed protocol for utilizing AZD7624 to prevent spontaneous apoptosis of primary human eosinophils in vitro. The described methods cover the isolation of eosinophils from human peripheral blood, cell culture, treatment with AZD7624, and the assessment of cell viability and apoptosis.
Introduction
Eosinophil apoptosis, or programmed cell death, is a crucial mechanism for the resolution of eosinophilic inflammation.[1][2] In the absence of survival signals, eosinophils rapidly undergo apoptosis.[3] However, in allergic inflammatory environments, cytokines like IL-5 and GM-CSF can prolong their survival. The p38 MAPK pathway is implicated in the signaling cascades that can lead to eosinophil apoptosis.[1][4] Inhibition of p38 MAPK, therefore, presents a potential therapeutic strategy to modulate eosinophil survival.
AZD7624 is a small molecule inhibitor of p38α MAPK with high potency.[5] Its ability to suppress inflammatory responses has been investigated, particularly in the context of chronic obstructive pulmonary disease (COPD).[5] This document outlines a comprehensive protocol to study the effect of AZD7624 on preventing eosinophil death, providing a framework for investigating its potential as a modulator of eosinophil survival.
Data Presentation
Table 1: AZD7624 Potency
| Target | IC50 (nM) |
| p38α (MAPK14) | 0.1 |
| TNFα release (human PBMCs) | ~3.5 |
Data sourced from AstraZeneca Open Innovation.[5]
Table 2: Typical Reagent Concentrations for Eosinophil Apoptosis Assay
| Reagent | Working Concentration | Purpose |
| AZD7624 | 1 nM - 1 µM | p38 MAPK inhibitor |
| Dexamethasone | 10 µM | Inducer of apoptosis (Positive Control) |
| IL-5 | 10 ng/mL | Survival factor (Negative Control) |
| Annexin V-FITC | Per manufacturer's instructions | Apoptosis marker |
| Propidium Iodide (PI) | Per manufacturer's instructions | Necrosis/late apoptosis marker |
Experimental Protocols
Isolation of Human Eosinophils from Peripheral Blood
This protocol describes the isolation of eosinophils from human peripheral blood using negative selection.[6][7] This method results in a highly purified and untouched eosinophil population.
Materials:
-
Whole blood collected in EDTA-containing tubes
-
HetaSep™ solution
-
Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS) and 1 mM EDTA (EasySep™ Buffer)
-
EasySep™ Human Eosinophil Isolation Kit (STEMCELL Technologies)
-
"The Big Easy" EasySep™ Magnet (STEMCELL Technologies)
-
Sterile serological pipettes and centrifuge tubes
Procedure:
-
Perform red blood cell (RBC) sedimentation by adding 1 part HetaSep™ to 5 parts whole blood. Mix well.
-
Centrifuge at 50 x g for 5 minutes at room temperature with the brake off.
-
Allow the tube to stand for 10 minutes or until the RBC-plasma interface is at approximately 40% of the total volume.
-
Collect the leukocyte-rich plasma (upper layer) into a new tube.
-
Wash the collected plasma by adding 4 parts of cold EasySep™ Buffer to 1 part plasma.
-
Centrifuge at 120 x g for 10 minutes with the brake off to pellet the cells and remove platelets.
-
Carefully discard the supernatant and resuspend the cell pellet at 5 x 10^7 cells/mL in cold EasySep™ Buffer.
-
Add the Eosinophil Isolation Cocktail at 50 µL/mL of cell suspension. Mix and incubate on ice for 10 minutes.
-
Add the D Magnetic Particles at 100 µL/mL of cell suspension. Mix and incubate on ice for 10 minutes.
-
Bring the cell suspension to a final volume of 2.5 mL with EasySep™ Buffer.
-
Place the tube into the magnet and incubate at room temperature for 5 minutes.
-
In one continuous motion, invert the magnet and tube, pouring off the supernatant containing the enriched eosinophils into a new tube. The non-eosinophil cells will remain attached to the tube wall.
-
The collected fraction contains the purified eosinophils.
Eosinophil Culture and Treatment with AZD7624
Materials:
-
Isolated eosinophils
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
AZD7624 (stock solution in DMSO)
-
IL-5 (recombinant human)
-
Dexamethasone
-
96-well flat-bottom culture plates
Procedure:
-
Resuspend the purified eosinophils in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of AZD7624 in complete RPMI-1640 medium. A suggested concentration range is 1 nM to 1 µM. Also, prepare control treatments: vehicle control (DMSO), a positive control for apoptosis (e.g., Dexamethasone at 10 µM), and a negative control for apoptosis (e.g., IL-5 at 10 ng/mL).
-
Add 100 µL of the treatment solutions to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 24-48 hours.
Assessment of Eosinophil Apoptosis by Flow Cytometry
This method utilizes Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.[2][8]
Materials:
-
Cultured and treated eosinophils
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
After the incubation period, gently transfer the cells from each well to a flow cytometry tube.
-
Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Gate on the eosinophil population based on forward and side scatter properties.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Visualization of Pathways and Workflows
Caption: p38 MAPK signaling pathway in eosinophil apoptosis.
Caption: Mechanism of AZD7624 in preventing eosinophil apoptosis.
Caption: Overview of the experimental workflow.
References
- 1. oipub.com [oipub.com]
- 2. Regulation of Spontaneous Eosinophil Apoptosis—A Neglected Area of Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Eosinophil Isolation and the Measurement of Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 4. Activation of p38 mitogen-activated protein kinase and nuclear factor-kappaB in tumour necrosis factor-induced eotaxin release of human eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD7624 [openinnovation.astrazeneca.com]
- 6. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method to study apoptosis in eosinophils by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD13705339 Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1), a key signaling node in various cellular processes.[1][2][3][4][5] Its role in cancer and other diseases has made it a compound of significant interest in research and drug development.[1][6] Proper handling and storage of AZD13705339 solutions are critical to ensure its stability and the reliability of experimental results. These application notes provide detailed recommendations for the long-term storage of AZD13705339 and protocols for assessing its stability.
Recommended Long-Term Storage Conditions
To maintain the integrity of AZD13705339, it is imperative to adhere to appropriate storage conditions for both the solid compound and its solutions. The following recommendations are based on supplier information and general best practices for small molecule compounds.
Solid Compound
For long-term stability, solid AZD13705339 hemihydrate should be stored at -20°C. When stored correctly in a tightly sealed vial, the solid compound is expected to be stable for up to two years.
Stock Solutions
It is highly recommended to prepare fresh solutions of AZD13705339 for each experiment. However, if preparing stock solutions in advance is necessary, the following storage conditions should be observed:
Table 1: Recommended Storage Conditions for AZD13705339 Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| 4°C | Up to 2 weeks | Suitable for short-term storage. Ensure the vial is tightly sealed to prevent solvent evaporation and contamination. |
| -20°C | Up to 1 month | For intermediate-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | The recommended condition for long-term storage of stock solutions. Aliquoting is crucial to maintain stability. |
Handling Procedure: Before use, allow the vial containing the solution to equilibrate to room temperature for at least one hour prior to opening to prevent condensation, which can affect the concentration and stability of the compound.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of experimental data, the stability of AZD13705339 solutions should be periodically assessed, especially when stored for extended periods. The following are general protocols for stability-indicating analytical methods.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust method for assessing the purity and detecting degradation products of small molecules.[7][8][9][10][11] A stability-indicating HPLC method is one that can separate the intact drug from its potential degradation products.
Objective: To quantify the amount of intact AZD13705339 and detect the presence of any degradation products over time.
Materials:
-
AZD13705339 reference standard
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
HPLC-grade buffers (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with UV or PDA detector
Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of AZD13705339 reference standard in a suitable solvent (e.g., DMSO) at a known concentration. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the AZD13705339 solution being tested to a suitable concentration with the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of AZD13705339 (typically the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard solutions and the test sample into the HPLC system.
-
Data Analysis: Compare the chromatogram of the test sample to that of the freshly prepared standard. A decrease in the peak area of the intact AZD13705339 and the appearance of new peaks are indicative of degradation. The percentage of intact compound can be calculated by comparing its peak area to the initial peak area (time zero).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification
LC-MS is a powerful technique for identifying and characterizing unknown degradation products.[12][13][14][15]
Objective: To identify the molecular weights of potential degradation products of AZD13705339.
Protocol:
-
Sample Preparation: Subject the AZD13705339 solution to forced degradation conditions (see Section 3.3) to generate detectable levels of degradation products.
-
LC-MS Analysis: Analyze the stressed samples using an LC-MS system. The liquid chromatography component will separate the degradation products from the parent compound, and the mass spectrometer will provide mass-to-charge ratio (m/z) data for each component.
-
Data Interpretation: The mass spectra of the degradation products can be used to propose potential molecular structures. Further fragmentation analysis (MS/MS) can provide more detailed structural information.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating methods.[16] These studies involve subjecting the drug to harsh conditions to accelerate its degradation.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid and solution).
-
Photostability: Exposure to UV light (e.g., 254 nm) and visible light for a defined period.
After exposure to these stress conditions, the samples are analyzed by HPLC and LC-MS to identify and quantify the degradation products.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of AZD13705339 solutions.
Caption: Workflow for assessing the stability of AZD13705339 solutions.
PAK1 Signaling Pathway
AZD13705339 is an inhibitor of PAK1. The diagram below provides a simplified overview of the PAK1 signaling pathway, highlighting its upstream activators and some of its key downstream effectors involved in cancer progression.[1][2][4][17]
Caption: Simplified PAK1 signaling pathway and the inhibitory action of AZD13705339.
Summary and Conclusion
The stability and integrity of AZD13705339 are paramount for obtaining accurate and reproducible results in research and development. Adherence to the recommended storage conditions is essential for the long-term preservation of this compound. The provided protocols for HPLC and LC-MS analysis offer a framework for establishing a robust stability testing program. While specific degradation pathways for AZD13705339 have not been extensively published, the general procedures outlined here will enable researchers to monitor its stability effectively. Understanding the role of AZD13705339 as a PAK1 inhibitor within its signaling context is crucial for interpreting its biological effects.
References
- 1. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 6. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. ijpsm.com [ijpsm.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. www3.paho.org [www3.paho.org]
- 17. PAK1 is a breast cancer oncogene that coordinately activates MAPK and MET signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of AZ13705339 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PAK1 inhibitor, AZ13705339, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a highly potent and selective ATP-competitive inhibitor of p21-activated kinase 1 (PAK1). It also shows high affinity for the closely related isoform, PAK2.[1] Due to its high selectivity, it is a valuable tool for investigating the cellular functions of PAK1.
Q2: What are the reported IC50 and Kd values for this compound?
A2: this compound exhibits low nanomolar potency for its primary targets. The reported IC50 value for PAK1 is 0.33 nM. The dissociation constants (Kd) have been determined to be 0.28 nM for PAK1 and 0.32 nM for PAK2.[1]
Q3: In which cellular assays has this compound been successfully used?
A3: this compound has been effectively used in several cellular assays, including:
-
Inhibition of αIgM-controlled adhesion in Namalwa cells at a concentration of 1 µM.[1]
-
Prevention of Siglec-8 engagement-induced eosinophil death at a concentration of 300 nM.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Target | Value | Reference |
| IC50 | PAK1 | 0.33 nM | [1] |
| pPAK1 | 59 nM | [1] | |
| Kd | PAK1 | 0.28 nM | [1] |
| PAK2 | 0.32 nM | [1] |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound in cellular assays.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or weaker than expected inhibition of PAK1 activity. | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal Assay Conditions: Incorrect ATP concentration in kinase assays, or insufficient incubation time in cellular assays. 3. Cellular Efflux: Active transport of the inhibitor out of the cells by efflux pumps (e.g., P-glycoprotein). | 1. Aliquot stock solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Optimize ATP concentration to be near the Km for the kinase. For cellular assays, perform a time-course experiment to determine the optimal incubation time. 3. Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if potency is restored. |
| Unexpected cellular phenotype or toxicity. | 1. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases with structural similarity to PAK1/2. 2. PAK2 Inhibition: While highly selective for PAK1, this compound also potently inhibits PAK2, which may have distinct or opposing cellular functions.[1] 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to certain cell lines. | 1. Perform a dose-response curve to determine the lowest effective concentration. Consult kinome scan data if available, or compare with a structurally different PAK1 inhibitor. 2. Use siRNA or shRNA to specifically knock down PAK1 or PAK2 to dissect the individual contributions of each isoform to the observed phenotype. 3. Ensure the final solvent concentration in the culture medium is below the tolerance level for your specific cell line (typically <0.5%). |
| Difficulty reproducing published results in cell adhesion or apoptosis assays. | 1. Differences in Cell Culture Conditions: Variations in cell passage number, serum concentration, or plating density can affect cellular responses. 2. Assay-Specific Parameters: Minor differences in antibody concentrations, incubation times, or washing steps can significantly impact results. | 1. Maintain a consistent cell culture protocol, using cells within a defined passage number range. 2. Carefully follow the detailed experimental protocols provided in the original publications. |
Experimental Protocols
αIgM-Controlled Adhesion Assay in Namalwa Cells
This protocol is adapted from de Rooij et al., Nat Commun. 2022.[1]
-
Cell Culture: Culture Namalwa cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Plate Coating: Coat 96-well plates with anti-human IgM antibody at a concentration of 10 µg/mL in PBS overnight at 4°C.
-
Cell Treatment: Pre-incubate Namalwa cells with 1 µM this compound or vehicle control (DMSO) for 30 minutes.
-
Adhesion Assay:
-
Wash the antibody-coated plates with PBS.
-
Seed the pre-treated Namalwa cells at a density of 1 x 10^5 cells/well.
-
Incubate for 1 hour at 37°C.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Quantification:
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.1% crystal violet for 20 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.
-
Siglec-8 Engagement-Induced Eosinophil Death Assay
This protocol is adapted from Carroll et al., Front Immunol. 2021.[1]
-
Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy donors using standard methods (e.g., negative selection with magnetic beads).
-
Cell Culture and Priming: Culture the isolated eosinophils in RPMI-1640 medium supplemented with 10% FBS and IL-5 (10 ng/mL) for 18-24 hours to prime the cells.
-
Inhibitor Treatment: Pre-incubate the primed eosinophils with 300 nM this compound or vehicle control (DMSO) for 30 minutes.
-
Siglec-8 Engagement:
-
Add an anti-Siglec-8 antibody (e.g., clone 2C4) at a concentration of 1 µg/mL.
-
Incubate for 15 minutes at 37°C.
-
Add a secondary cross-linking antibody (e.g., goat anti-mouse IgG) at 2 µg/mL.
-
Incubate for 4 hours at 37°C.
-
-
Apoptosis Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
Visualizations
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Namalwa cell adhesion assay.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
minimizing off-target kinase inhibition with AZ13705339
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of AZ13705339, a potent PAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly potent and selective small molecule inhibitor of p21-activated kinase 1 (PAK1).[1][2][3] It also demonstrates high affinity for PAK2.[1][2][3]
Q2: What are the reported IC50 and Kd values for this compound?
A2: this compound has an IC50 of 0.33 nM for PAK1 and 59 nM for phosphorylated PAK1 (pPAK1).[1][2][3] The binding affinities (Kd) have been determined to be 0.28 nM for PAK1 and 0.32 nM for PAK2.[1][2][3]
Q3: What are the known off-target effects of this compound?
Q4: I am observing unexpected phenotypes in my cell-based assay. Could this be due to off-target effects?
A4: Yes, unexpected cellular phenotypes could be a result of off-target inhibition, particularly of Src family kinases which are involved in numerous signaling pathways. It is recommended to perform control experiments to validate that the observed phenotype is due to PAK1 inhibition.
Q5: How can I confirm that the effects I'm seeing are due to on-target PAK1 inhibition?
A5: To confirm on-target activity, you can perform several experiments:
-
Use a structurally different PAK1 inhibitor: If a different PAK1 inhibitor with a distinct chemical scaffold recapitulates the phenotype, it is more likely an on-target effect.
-
Rescue experiment: If possible, overexpress a mutant form of PAK1 that is resistant to this compound. If the phenotype is reversed, it confirms on-target activity.
-
siRNA/shRNA/CRISPR knockdown: Use genetic methods to reduce PAK1 expression. If this phenocopies the effect of this compound, it supports an on-target mechanism.
Q6: What is the recommended solvent and storage condition for this compound?
A6: this compound is typically soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
Table 1: Inhibitory Potency and Binding Affinity of this compound
| Target | Assay Type | Value |
| PAK1 | IC50 | 0.33 nM |
| pPAK1 | IC50 | 59 nM |
| PAK1 | Kd | 0.28 nM |
| PAK2 | Kd | 0.32 nM |
Data sourced from multiple references.[1][2][3]
Table 2: Known Off-Target Profile of this compound
| Off-Target Class | Notes |
| Src Family Kinases | Primary known off-targets. Specific IC50 values for individual Src family members are not publicly available. |
| Other Kinases | Selective for PAK1 over a panel of 117 kinases when tested at 100 nM.[4] |
Experimental Protocols
In Vitro Kinase Assay for PAK1 Inhibition
Objective: To determine the in vitro inhibitory activity of this compound against PAK1.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
PAK1-specific substrate peptide
-
This compound
-
DMSO (for compound dilution)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Methodology:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant PAK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Prepare a solution of the substrate peptide and ATP in kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mix to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence on a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Cell-Based Assay for PAK1 Inhibition (Western Blot)
Objective: To assess the ability of this compound to inhibit PAK1 signaling in a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active PAK1 signaling)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-MEK1 (Ser298), anti-MEK1, anti-p-S6 (Ser235/236), anti-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (or DMSO as a vehicle control) for the desired time (e.g., 2-24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Visualizations
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
References
interpreting unexpected results with AZ13705339 treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with AZ13705339, a potent and selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), with high affinity for PAK1 and PAK2. It functions by blocking the kinase activity of these proteins, thereby preventing the phosphorylation of their downstream substrates. This inhibition affects various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2]
Q2: What are the known binding affinities and inhibitory concentrations of this compound?
The following table summarizes the key quantitative data for this compound.
| Target | Measurement | Value |
| PAK1 | IC50 | 0.33 nM |
| pPAK1 | IC50 | 59 nM |
| PAK1 | Kd | 0.28 nM |
| PAK2 | Kd | 0.32 nM |
Q3: I am observing an unexpected increase in apoptosis in my cancer cell line after treatment with this compound, even though PAK1 is considered a pro-survival kinase. Why might this be happening?
While PAK1 is often associated with pro-survival signaling, the cellular context is critical. The p21-activated kinase family has complex and sometimes opposing roles in cell survival and apoptosis.[3] Here are a few possibilities:
-
Dominant PAK2 Inhibition: this compound also potently inhibits PAK2, which can have pro-apoptotic functions under certain conditions. For instance, cleavage of PAK2 by caspases can generate a constitutively active fragment that promotes apoptosis.[4][5][6] The net effect on apoptosis will depend on the relative expression and activity of PAK1 and PAK2 in your specific cell line.
-
Off-Target Effects: Although highly selective, at higher concentrations, off-target kinase inhibition could contribute to unexpected cytotoxicity.
-
Activation of Compensatory Pathways: Inhibition of the PAK1/2 signaling axis may lead to the activation of alternative pro-apoptotic pathways as a cellular stress response.
Q4: My cells are showing a paradoxical increase in migration/invasion after this compound treatment. What could be the cause?
This is an unconventional observation, as PAKs are generally considered promoters of cell motility.[7][8] Possible explanations include:
-
Cellular "Rebound" Effect: Prolonged inhibition of a key signaling node can sometimes lead to feedback mechanisms that hyperactivate parallel or downstream pathways, resulting in a paradoxical effect.
-
Cytoskeletal Rearrangement: PAKs are critical for regulating the cytoskeleton.[9] Inhibition might lead to unforeseen rearrangements of actin and microtubules that, in some cellular contexts, could favor a different mode of migration.
-
Cell Line-Specific Signaling Networks: The specific wiring of signaling pathways in your cell line might be unique, leading to an atypical response to PAK1/2 inhibition.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of downstream targets.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of this compound. 2. Aliquot and store at -80°C to minimize freeze-thaw cycles. 3. Verify the stability of the compound in your specific cell culture medium and experimental conditions. | Consistent and reproducible inhibition of target phosphorylation. |
| Suboptimal Inhibitor Concentration | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. 2. Titrate the inhibitor concentration around the published IC50 and Kd values. | Identification of the effective concentration range for on-target effects. |
| High ATP Concentration in Assay | 1. If performing an in vitro kinase assay, ensure the ATP concentration is not excessively high, as this compound is an ATP-competitive inhibitor.[10] | More potent inhibition observed at ATP concentrations closer to the Km for the kinase. |
| Cellular Efflux or Metabolism | 1. Use a shorter incubation time to minimize the potential for cellular efflux or metabolic inactivation of the compound. 2. Consider using efflux pump inhibitors if cellular efflux is suspected. | Increased intracellular concentration of the inhibitor and more effective target engagement. |
Issue 2: Unexpected Phenotypes or Suspected Off-Target Effects.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Lower the concentration of this compound to a range where it is most selective for PAK1/2. 2. Use a structurally different PAK1/2 inhibitor to see if the phenotype is reproducible. 3. Perform a kinome-wide scan to identify potential off-targets at the concentration you are using.[11] | Confirmation that the observed phenotype is due to on-target (PAK1/2) inhibition and not off-target effects. |
| Activation of Compensatory Signaling Pathways | 1. Use phospho-proteomics or Western blotting to analyze the activation state of known compensatory pathways (e.g., MAPK/ERK, PI3K/Akt).[12][13] 2. Consider co-treatment with an inhibitor of the identified compensatory pathway. | A clearer understanding of the cellular response to PAK1/2 inhibition and potential strategies to overcome resistance or unexpected effects. |
| Cell Line-Specific Effects | 1. Test the inhibitor in multiple cell lines to determine if the unexpected phenotype is consistent. | Distinguishing between a general mechanism and a cell-line-specific response. |
| Kinase-Independent (Scaffolding) Functions | 1. Use genetic approaches (e.g., siRNA, CRISPR/Cas9) to deplete PAK1 and/or PAK2 and compare the phenotype to that observed with this compound treatment.[14] | Differentiating between effects caused by inhibition of the kinase activity versus disruption of the protein's scaffolding functions. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PAK1/2 Downstream Target Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for the desired time period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of known PAK1/2 substrates (e.g., p-LIMK1/2, p-Cofilin, p-MEK1).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometrically quantify the bands to determine the change in substrate phosphorylation relative to the total protein and vehicle control.
Visualizations
Caption: Simplified PAK1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
- 2. p21-activated kinases - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. PAK2 - Wikipedia [en.wikipedia.org]
- 5. PAK2 links cell survival to mechanotransduction and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAK2 (human) [phosphosite.org]
- 7. P21 activated kinases: Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PAK1 | Cancer Genetics Web [cancerindex.org]
Technical Support Center: Optimizing AZ13705339 Incubation Time for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for the potent and selective PAK1/PAK2 inhibitor, AZ13705339, to achieve maximum inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and p21-activated kinase 2 (PAK2).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PAK1 and PAK2, thereby preventing the phosphorylation of their downstream substrates.[3] This inhibition disrupts key signaling pathways often dysregulated in cancer, such as the MAPK and PI3K/AKT cascades.[3]
Q2: What are the reported IC50 values for this compound?
A2: this compound exhibits low nanomolar potency. The reported IC50 values are 0.33 nM for PAK1 and 6 nM for PAK2.[1][2] It also shows high selectivity for PAK1 over PAK4 (>7500-fold).[1][2]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: A common starting concentration for in vitro experiments is around 1 µM.[4] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q4: What is the primary consideration for determining the optimal incubation time?
A4: The optimal incubation time depends on the experimental endpoint. For assessing direct inhibition of PAK1/PAK2 phosphorylation, shorter incubation times may be sufficient. To observe downstream effects on cell signaling, proliferation, or viability, longer incubation times are generally required. It is crucial to perform a time-course experiment to determine the ideal duration for your specific assay and cell line.
Q5: How stable is this compound in solution?
A5: Stock solutions of this compound are typically prepared in DMSO and can be stored at -20°C for one month or -80°C for up to six months.[4] It is recommended to prepare fresh dilutions in culture medium for each experiment to ensure stability and activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | Incubation time is too short: The inhibitor has not had enough time to engage with the target and elicit a downstream effect. | Perform a time-course experiment, testing a range of incubation times (e.g., 1, 4, 8, 12, 24, 48 hours). |
| Inhibitor concentration is too low: The concentration of this compound may be insufficient to inhibit PAK1/PAK2 in your specific cell line. | Conduct a dose-response experiment with a range of concentrations to determine the optimal effective concentration. | |
| Cell line is resistant: The cell line may have low expression of PAK1/PAK2 or have compensatory signaling pathways. | Confirm PAK1/PAK2 expression via Western blot or qPCR. Consider using a different, more sensitive cell line. | |
| Inhibitory effect decreases over time | Inhibitor degradation: this compound may not be stable in the culture medium over extended periods. | For long-term experiments (>48 hours), consider replenishing the medium with fresh inhibitor every 24-48 hours. |
| Cellular metabolism of the inhibitor: Cells may metabolize and clear the inhibitor over time. | Higher initial concentrations might be necessary for longer incubation periods, but this should be balanced against potential off-target effects. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers will lead to variable responses. | Ensure a homogeneous cell suspension before seeding and use a consistent seeding density. |
| Pipetting errors: Inaccurate pipetting of the inhibitor or reagents. | Use calibrated pipettes and consider preparing a master mix of the inhibitor dilution to add to all relevant wells. |
Data Presentation
Table 1: Hypothetical Time-Dependent Inhibition of PAK1 Phosphorylation by this compound (100 nM) in a Cancer Cell Line
| Incubation Time (hours) | % Inhibition of p-PAK1 (S144) |
| 0.5 | 45% |
| 1 | 75% |
| 2 | 92% |
| 4 | 95% |
| 8 | 93% |
| 12 | 88% |
| 24 | 85% |
Note: This table presents illustrative data based on the known potency of this compound. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Hypothetical Effect of this compound Incubation Time on Cell Viability
| Incubation Time (hours) | % Cell Viability (1 µM this compound) |
| 12 | 98% |
| 24 | 85% |
| 48 | 62% |
| 72 | 45% |
Note: This table presents illustrative data. The impact on cell viability is a downstream effect and typically requires longer incubation times to become apparent.
Experimental Protocols
Protocol 1: Time-Course Analysis of PAK1 Phosphorylation by Western Blot
This protocol details a time-course experiment to determine the optimal incubation time of this compound for inhibiting PAK1 phosphorylation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PAK1 (S144), anti-total PAK1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 100 nM).
-
Time-Course Treatment: Replace the medium in each well with the this compound-containing medium. Include a vehicle control (DMSO). Incubate the plates for various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells twice with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PAK1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total PAK1 and the loading control.
-
-
Data Analysis: Quantify the band intensities. The optimal incubation time is the point at which the ratio of phosphorylated PAK1 to total PAK1 is at its lowest.
Protocol 2: Optimizing Incubation Time for Cell Viability using a Tetrazolium-Based Assay (e.g., MTT)
This protocol outlines a method to determine the effect of this compound incubation time on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations. Include a vehicle control.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours).
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the untreated control. The optimal incubation time will depend on the desired level of growth inhibition for subsequent experiments.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for lack of this compound effect.
References
AZ13705339 Technical Support Center: Troubleshooting Aqueous Instability
Welcome to the technical support center for AZ13705339. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitate in my aqueous experimental media after adding this compound. What is causing this?
A1: Precipitation is a strong indicator that the solubility of this compound in your aqueous buffer has been exceeded. This compound has low aqueous solubility and is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When this stock solution is diluted into an aqueous medium, the compound can crash out of solution if its solubility limit is surpassed.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is high-purity, anhydrous DMSO.[1][2] It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed water can significantly decrease the solubility of the compound.[1]
Q3: How should I prepare and store my stock solutions of this compound?
A3: To prepare a stock solution, dissolve this compound in anhydrous DMSO to your desired concentration. Gentle warming or sonication may be required to fully dissolve the compound. Once prepared, it is critical to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3][4]
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a symptom of compound instability or precipitation. If this compound is degrading or precipitating in your aqueous experimental media over the course of your experiment, the effective concentration of the inhibitor will decrease, leading to variability in your results.
Q5: Are there any known degradation pathways for this compound in aqueous solutions?
A5: Specific public data on the aqueous degradation pathways of this compound is limited. However, compounds of this nature can be susceptible to hydrolysis or oxidation in aqueous environments. Additionally, as a kinase inhibitor, its interaction with cellular systems could potentially lead to metabolic degradation.[5][6][7]
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Media
Symptoms:
-
Visible cloudiness or particulate matter in the experimental medium after adding this compound.
-
Inconsistent or lower-than-expected activity in biological assays.
Root Causes:
-
Exceeding the aqueous solubility limit of this compound.
-
The final concentration of DMSO in the aqueous medium is too low to maintain solubility.
-
Properties of the aqueous buffer (e.g., pH, salt concentration) are unfavorable for solubility.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase the Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous medium is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. Typically, a final DMSO concentration of 0.1% to 0.5% is tolerated by many cell lines.
-
Use a Co-solvent: For in vivo or other challenging formulations, consider the use of a co-solvent system. A common formulation approach for poorly soluble compounds involves a mixture of DMSO, PEG300, Tween 80, and saline or corn oil.[8]
-
pH Adjustment: Test the solubility of this compound in buffers with different pH values to determine if there is a pH range where it is more soluble.
Issue 2: Loss of Activity Over Time
Symptoms:
-
The inhibitory effect of this compound decreases over the duration of a long-term experiment.
-
Reproducibility issues between experiments run on different days.
Root Causes:
-
Degradation of the compound in the aqueous experimental medium.
-
Adsorption of the compound to plasticware.
Solutions:
-
Conduct a Stability Study: Perform a time-course experiment to assess the stability of this compound in your specific experimental medium. This can be done by preparing the solution and then measuring its concentration or biological activity at different time points.
-
Minimize Incubation Time: If the compound is found to be unstable, design your experiments to minimize the time it spends in the aqueous solution before the endpoint measurement.
-
Use Low-Adhesion Plasticware: To mitigate potential loss due to adsorption, consider using low-protein-binding microplates and tubes.
-
Fresh Preparations: Always prepare fresh dilutions of this compound in your aqueous medium immediately before each experiment.
Data Summary
Table 1: Solubility and Stock Solution Preparation
| Parameter | Value/Recommendation | Source |
| Recommended Solvent | Anhydrous DMSO | [1][2] |
| DMSO Solubility | 250 mg/mL (396.98 mM) | [1] |
| Stock Solution Storage (Short-term) | -20°C for up to 1 month | [1][3][4] |
| Stock Solution Storage (Long-term) | -80°C for up to 6 months | [1][3][4] |
| Handling Note | Use of sonication may be necessary for dissolution. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound and anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If necessary, use a sonicator bath for short intervals until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessing Aqueous Stability of this compound
-
Prepare a fresh dilution of this compound from a DMSO stock solution into your aqueous experimental medium to the final desired concentration.
-
Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Alternatively, assess the biological activity of the aged solutions in a rapid functional assay to determine the loss of potency over time.
-
Plot the concentration or activity versus time to determine the stability profile of this compound in your specific experimental setup.
Visualizations
Caption: A workflow for troubleshooting common issues with this compound in aqueous solutions.
Caption: The inhibitory action of this compound on the PAK1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. news-medical.net [news-medical.net]
- 6. Cyclin G2 Is Degraded through the Ubiquitin-Proteasome Pathway and Mediates the Antiproliferative Effect of Activin Receptor-like Kinase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
impact of hygroscopic DMSO on AZ13705339 solubility
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter solubility issues with AZ13705339, particularly concerning the impact of hygroscopic dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, has precipitated upon storage or after addition to my aqueous assay buffer. What could be the cause?
A1: Precipitation of this compound from a DMSO stock solution is a common issue that can arise from several factors. A primary cause is the hygroscopic nature of DMSO, which means it readily absorbs moisture from the atmosphere.[1][2][3][4] This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation, especially during freeze-thaw cycles.[1][5][6] Another common reason is the "salting out" effect, where the compound crashes out of solution upon dilution into an aqueous buffer due to the rapid change in solvent polarity.[1]
Q2: How can I prevent this compound precipitation in my experiments?
A2: To prevent precipitation, it is crucial to employ proper handling and dilution techniques:
-
Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO to prepare your stock solutions.[1]
-
Proper Storage: Store DMSO in its original container, tightly sealed, in a dry, well-ventilated place away from heat and light to minimize water absorption.[7][8][9][10] For stock solutions of this compound in DMSO, storage at -20°C or -80°C in small, single-use aliquots is recommended to avoid repeated freeze-thaw cycles.[11][12]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your concentrated DMSO stock solution. An intermediate dilution in your cell culture medium or aqueous buffer can help to gradually decrease the DMSO concentration.[1][13]
-
Pre-warmed Media: Adding the compound to pre-warmed (e.g., 37°C) media can enhance solubility.[1][13]
-
Controlled Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cellular toxicity.[12][13]
Q3: I suspect my DMSO has absorbed water. How can this affect my results with this compound?
A3: Water in DMSO can significantly impact your experimental outcomes in several ways:
-
Reduced Compound Solubility: The presence of water decreases DMSO's solvating power for many organic compounds, leading to precipitation and a lower effective concentration of this compound in your assay.[1][5]
-
Inaccurate Concentration: If precipitation occurs, the actual concentration of this compound in the supernatant will be lower than intended, leading to inaccurate and unreliable experimental data.
-
Compound Degradation: For some compounds, the presence of water can promote hydrolysis or other degradation pathways, reducing the compound's activity over time.[5][14]
Q4: How can I determine the water content in my DMSO?
A4: Several analytical methods can be used to quantify the water content in DMSO. The most common and accurate method is Karl Fischer titration.[15][16] Near-infrared (NIR) spectroscopy is another powerful, non-destructive technique that can be used to assess water content in DMSO solutions.[14]
Quantitative Data Summary
| Property | Anhydrous DMSO | DMSO with 33% (w/w) Water | Impact on Compound Solubility |
| Freezing Point | 18.5 °C | ~ -73 °C | The significant depression of the freezing point indicates a more structured and viscous liquid phase, which can make it more difficult to dissolve large, lipophilic compounds.[6] |
| Solvating Power | High for a wide range of polar and nonpolar compounds.[3][17] | Reduced for hydrophobic compounds. | Increased water content leads to a higher probability of precipitation for poorly water-soluble compounds like this compound.[5][6] |
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of this compound in Aqueous Buffer
This protocol helps determine the highest concentration of this compound that can be achieved in your final assay buffer without precipitation when starting from a DMSO stock solution.
-
Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.[1]
-
Prepare Serial Dilutions in DMSO: Create a series of 2-fold serial dilutions of the 10 mM stock solution in 100% anhydrous DMSO (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution into Aqueous Buffer: In a clear multi-well plate (e.g., a 96-well plate), add a fixed volume of your pre-warmed aqueous experimental buffer to each well. Then, add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., 2 µL of DMSO stock into 198 µL of buffer). Include a control well with DMSO only.
-
Incubation and Observation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂). Visually inspect the wells for any signs of precipitation (cloudiness, visible particles) against a light source at several time points (e.g., 0, 1, 4, and 24 hours).
-
Quantitative Assessment (Optional): For a more quantitative measure of precipitation, the absorbance of the plate can be read at a wavelength of 600-650 nm using a plate reader. An increase in absorbance indicates light scattering due to precipitate formation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is considered the maximum practical soluble concentration under your specific experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of PAK1, the target of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. ziath.com [ziath.com]
- 7. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 8. quora.com [quora.com]
- 9. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. benchchem.com [benchchem.com]
- 14. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Water Content in Dimethylsulfoxide by Karl Fischer Titration [sigmaaldrich.com]
- 17. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Product Inactivation from Repeated Freeze-Thaw Cycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing product inactivation caused by repeated freeze-thaw cycles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in maintaining the stability and activity of your valuable biological products.
Troubleshooting Guide
Repeatedly freezing and thawing biological samples can lead to a significant loss of product activity and integrity.[1][2][3] This guide will help you identify the potential causes of inactivation and provide solutions to mitigate these effects.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity | Protein denaturation, aggregation, or degradation.[3][4] | Optimize buffer conditions (pH and ionic strength). Add cryoprotectants.[5][6] Control freezing and thawing rates.[7][8] Aliquot samples to avoid repeated cycles.[9][10] |
| Visible precipitation or cloudiness upon thawing | Protein aggregation due to exposure of hydrophobic regions.[4][11] | Increase protein concentration (>1 mg/mL).[1][6] Add stabilizing excipients like glycerol (B35011) or sugars.[2][4] Flash-freeze in liquid nitrogen.[3][12] |
| Changes in protein structure (secondary/tertiary) | Ice crystal formation, pH shifts, and increased solute concentration.[7][9][13] | Use cryoprotectants to inhibit ice crystal formation.[5][14] Employ buffers that are less susceptible to pH changes upon freezing.[3][13] |
| Increased sample heterogeneity (e.g., presence of aggregates) | Partial unfolding and subsequent aggregation of protein molecules. | Analyze samples using Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC) to detect aggregates.[4] Optimize formulation with cryoprotectants and stabilizers. |
| Reduced protein concentration in supernatant after thawing | Adsorption of the protein to the storage vial surface, especially at low concentrations.[15] | Use low-protein-binding tubes. Add a carrier protein like Bovine Serum Albumin (BSA).[6][15] Store at higher protein concentrations.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of product inactivation during freeze-thaw cycles?
A1: The primary causes of product inactivation during freeze-thaw cycles are multi-faceted and include:
-
Ice Crystal Formation: As the sample freezes, the formation and growth of ice crystals can physically damage protein structures.[9][16] Rapid freezing can lead to smaller ice crystals, which creates a larger ice-liquid interfacial area, potentially increasing protein denaturation.[7][8]
-
Freeze Concentration: As ice crystals form from pure water, solutes such as salts, buffers, and the product itself become increasingly concentrated in the remaining unfrozen liquid.[9] This "freeze concentration" can lead to extreme changes in pH and ionic strength, causing stress on the protein structure.[13]
-
Surface Denaturation: Proteins can adsorb to the surface of ice crystals, leading to unfolding and denaturation at the ice-liquid interface.[7]
-
Oxidative Stress: Freeze-thaw cycles can generate oxidative stress, which may lead to modifications of the protein.[9]
Q2: How can I minimize the number of freeze-thaw cycles for my samples?
A2: The most effective way to minimize freeze-thaw cycles is to aliquot your product into single-use volumes before the initial freezing.[9][10] This allows you to thaw only the amount needed for a specific experiment, leaving the remaining stock undisturbed at a stable frozen temperature.
Q3: What are cryoprotectants and how do they work?
A3: Cryoprotectants are substances that protect biological molecules from the damaging effects of freezing.[5] They work through several mechanisms:
-
Inhibiting Ice Crystal Formation: Cryoprotectants like glycerol and sucrose (B13894) increase the viscosity of the solution, hindering the formation and growth of large ice crystals.[6]
-
Stabilizing Protein Structure: They can preferentially interact with the protein, stabilizing its native conformation.[5]
-
Reducing Solute Concentration Effects: By creating a vitrified (glass-like) state at low temperatures, they can mitigate the extreme concentration of solutes.
Commonly used cryoprotectants include glycerol, dimethyl sulfoxide (B87167) (DMSO), sugars (e.g., sucrose, trehalose), and certain amino acids.[5][17]
Q4: What is the optimal rate for freezing and thawing my product?
A4: The optimal rates can be product-dependent, but a general guideline is to use slow freezing and rapid thawing.[7][8]
-
Slow Freezing (e.g., ~1°C/min): This allows for the controlled formation of larger ice crystals, which minimizes the total ice-liquid surface area, reducing surface-induced denaturation.[7]
-
Rapid Thawing: Thawing the sample quickly (e.g., in a water bath at room temperature) minimizes the time the product is exposed to the destabilizing conditions of the concentrated solute phase and reduces the risk of ice crystal recrystallization, which can cause further damage.[3][7]
Q5: How does protein concentration affect stability during freeze-thaw cycles?
A5: Generally, storing proteins at higher concentrations (e.g., >1 mg/mL) improves their stability during freeze-thaw cycles.[1][6] Dilute protein solutions are more susceptible to inactivation and loss due to adsorption to the surface of the storage container.[15] If high concentrations are not feasible, adding a "filler" protein like bovine serum albumin (BSA) can help protect the target protein.[6][15]
Experimental Protocols
Protocol 1: Assessing Protein Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Thaw the frozen protein sample rapidly in a water bath at 25°C.
-
Gently mix the sample by pipetting up and down; avoid vortexing.
-
Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet any large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Dilute the supernatant to a final concentration suitable for DLS analysis (typically 0.1-1.0 mg/mL) using the same buffer the protein is formulated in. Filter the buffer using a 0.22 µm filter.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the measurement temperature (e.g., 25°C) for at least 5 minutes.
-
Perform the DLS measurement according to the instrument's software instructions. Collect data for at least 10-15 runs.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the sample.
-
An increase in the average particle diameter or the appearance of a second, larger population of particles after freeze-thaw cycles indicates aggregation.
-
Protocol 2: Evaluating Protein Activity with an Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation:
-
Prepare aliquots of your protein of interest. Subject one set of aliquots to a predetermined number of freeze-thaw cycles. Keep a control set of aliquots at 4°C (for short-term experiments) or frozen at -80°C without additional freeze-thaw cycles.
-
Thaw the samples to be tested and the control samples.
-
Prepare a serial dilution of both the control and freeze-thawed samples in an appropriate assay buffer.
-
-
ELISA Procedure:
-
Coat a 96-well plate with the target antigen or capture antibody overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the serially diluted control and freeze-thawed protein samples to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Compare the binding curves of the freeze-thawed samples to the control. A rightward shift in the binding curve or a decrease in the maximum signal for the freeze-thawed samples indicates a loss of activity.
-
Visualizations
References
- 1. nanotempertech.com [nanotempertech.com]
- 2. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. susupport.com [susupport.com]
- 7. Effect of freezing and thawing rates on denaturation of proteins in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of freezing and thawing rates on denaturation of proteins in aqueous solutions. | Semantic Scholar [semanticscholar.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. pblassaysci.com [pblassaysci.com]
- 13. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. Protective effects of amino acids against freeze-thaw damage in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing moderate clearance of AZ13705339 in vivo
Welcome to the technical support center for researchers working with the PAK1 inhibitor AZ13705339 and similar compounds. This resource provides troubleshooting guides and frequently asked questions to help you address challenges related to in vivo clearance during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended use?
This compound is a potent and highly selective bis-anilino pyrimidine (B1678525) inhibitor of p21-activated kinase 1 (PAK1). It was developed as an in vitro probe to facilitate the investigation of PAK1 biology in cellular assays.[1] PAK1 is a key regulator of various cellular processes, and its dysregulation is implicated in cancer, making it an attractive therapeutic target.[2][3]
Q2: I'm observing poor in vivo exposure with this compound. Why does it exhibit moderate to high clearance?
The original development studies identified high lipophilicity as a key characteristic of this compound.[1] Lipophilicity, often measured as LogP or LogD, is a principal physicochemical property that can lead to rapid drug metabolism and elimination.[][5][6][7] Highly lipophilic compounds tend to be more readily metabolized by hepatic enzymes, such as the cytochrome P450 (CYP) family, leading to higher clearance and reduced systemic exposure.[] For this reason, a second-generation compound, AZ13711265, was developed with reduced lipophilicity to lower the clearance for in vivo applications.[1]
Q3: What is the general relationship between lipophilicity and drug clearance?
Lipophilicity influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While adequate lipophilicity is necessary for a compound to cross biological membranes and reach its target, excessive lipophilicity can lead to:
-
Increased Metabolic Clearance: Highly lipophilic drugs are more readily taken up by hepatocytes and are often excellent substrates for metabolic enzymes (e.g., CYPs), which convert them into more water-soluble metabolites for excretion.[]
-
High Volume of Distribution (Vd): Lipophilic compounds tend to distribute extensively into tissues, which can also influence the overall clearance rate and half-life.[5][6]
-
Non-specific Binding: Increased lipophilicity can lead to higher binding to plasma proteins and tissues, which can affect the free fraction of the drug available for clearance.
Q4: How can I experimentally determine if my compound is susceptible to high metabolic clearance?
The first step is to perform in vitro metabolic stability assays. These experiments provide an early indication of a compound's susceptibility to metabolic breakdown. The two most common assays are:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) that contain key drug-metabolizing enzymes like CYPs. It is a good starting point for assessing Phase I metabolic stability.[1]
-
Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more comprehensive picture of metabolic clearance, as it includes both Phase I and Phase II metabolic enzymes, as well as the influence of cellular uptake and transport processes.
Q5: What are the primary mechanisms of drug clearance in the body?
Drug clearance is the process of removing a drug from the body. The two main elimination organs are the liver and the kidneys. The primary mechanisms are:
-
Hepatic (Metabolic) Clearance: The enzymatic conversion of a drug into metabolites, primarily in the liver. This is the dominant clearance pathway for many lipophilic small molecules.
-
Renal (Kidney) Clearance: The excretion of the unchanged drug into the urine. This is more common for smaller, more water-soluble molecules.
-
Biliary Excretion: The secretion of the drug or its metabolites from the liver into the bile, which is then eliminated in the feces.
Total body clearance is the sum of clearance from all pathways.[8]
Troubleshooting Guides
Guide 1: Investigating Low In Vivo Exposure
You've administered your compound to an animal model and observe lower-than-expected plasma concentrations (low AUC). This guide provides a systematic workflow to determine if high clearance is the cause.
Step 1: Confirm In Vivo Pharmacokinetic (PK) Profile
-
Action: Conduct a single-dose pharmacokinetic study in your chosen preclinical species (e.g., mouse, rat). Administer the compound both intravenously (IV) and orally (PO).
-
Analysis:
-
An IV dose allows for the direct measurement of systemic clearance (CL) and volume of distribution (Vd). High clearance will be evident as a rapid decline in plasma concentration.
-
Comparing PO and IV data allows for the calculation of oral bioavailability (F). Low bioavailability can be due to poor absorption or high first-pass metabolism in the gut wall or liver.
-
-
Interpretation: If the calculated systemic clearance is high (approaching liver blood flow), it is a strong indicator that rapid metabolism is the primary issue.
Step 2: Assess In Vitro Metabolic Stability
-
Action: Perform metabolic stability assays using liver microsomes and hepatocytes from the same species used in your in vivo study.
-
Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Interpretation:
-
A short half-life (<30 minutes) and high intrinsic clearance in these assays suggest the compound is rapidly metabolized.
-
If the compound is stable in microsomes but shows rapid turnover in hepatocytes, it may indicate that Phase II metabolism or active uptake into hepatocytes is a key factor.
-
Step 3: Identify Metabolites
-
Action: Incubate your compound with liver microsomes or hepatocytes and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Analysis: Compare the mass spectra of samples with and without the compound to identify new peaks corresponding to potential metabolites. Determine the site of metabolic modification (e.g., hydroxylation, demethylation).
-
Interpretation: Identifying the "metabolic soft spots" on your molecule can guide medicinal chemistry efforts to block these positions and improve metabolic stability.
Guide 2: Addressing High In Vitro Metabolic Turnover
Your microsomal or hepatocyte stability assay indicates your compound is a high-clearance candidate. The following steps will help you pinpoint the cause and develop a strategy for improvement.
Step 1: Determine the Contribution of Specific Enzymes (Reaction Phenotyping)
-
Action:
-
Recombinant CYP Enzymes: Incubate your compound individually with a panel of common recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to see which ones metabolize it.
-
Chemical Inhibition: In a liver microsome assay, co-incubate your compound with known selective inhibitors for specific CYP enzymes.
-
-
Analysis: A significant decrease in the metabolism of your compound in the presence of a specific inhibitor or by a specific recombinant enzyme identifies the primary enzyme(s) responsible for its clearance.
-
Interpretation: Knowing the key metabolizing enzyme is crucial for predicting potential drug-drug interactions and understanding inter-species differences in clearance.
Step 2: Evaluate Plasma Protein Binding (PPB)
-
Action: Use methods like equilibrium dialysis or ultrafiltration to determine the fraction of your compound that is bound to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein).
-
Analysis: Calculate the unbound fraction (fu).
-
Interpretation: Only the unbound fraction of a drug is available to be metabolized or to interact with its target. High plasma protein binding can sometimes protect a drug from rapid metabolism, while low binding can expose it to faster clearance. This parameter is critical for accurately extrapolating in vitro clearance data to an in vivo prediction (in vitro-in vivo extrapolation, IVIVE).[9]
Step 3: Structure-Activity Relationship (SAR) and Molecular Modification
-
Action: Based on the metabolite identification and reaction phenotyping data, collaborate with medicinal chemists to modify the compound's structure.
-
Strategy:
-
Block Metabolic Hotspots: Modify the parts of the molecule identified as sites of metabolism. For example, adding a fluorine atom can prevent hydroxylation at that position.
-
Reduce Lipophilicity: Systematically reduce the compound's LogP/LogD by replacing lipophilic groups with more polar ones. This was the strategy used to develop AZ13711265 from this compound.[1]
-
-
Iteration: Synthesize new analogues and re-evaluate them in the in vitro clearance assays to build a structure-clearance relationship and identify a candidate with an improved pharmacokinetic profile.
Data Presentation
Quantitative data from pharmacokinetic and metabolic stability studies should be organized for clear comparison.
Table 1: Example Pharmacokinetic Parameters for a Test Compound
| Parameter | Route | Value | Units | Interpretation |
| Clearance (CL) | IV | 50 | mL/min/kg | High clearance, approaching liver blood flow. |
| Volume of Distribution (Vd) | IV | 5 | L/kg | Moderate to high tissue distribution. |
| Half-Life (t½) | IV | 1.2 | hours | Short half-life, consistent with high clearance. |
| AUC (0-inf) | PO | 1500 | ng*h/mL | Measure of total drug exposure. |
| Bioavailability (F) | PO | 25 | % | Low bioavailability, likely due to first-pass metabolism. |
Table 2: Example In Vitro Metabolic Stability Data
| Assay System | Species | Half-Life (t½) | Intrinsic Clearance (CLint) | Units | Interpretation |
| Liver Microsomes | Human | 15 | 92 | µL/min/mg protein | High turnover, suggests CYP-mediated metabolism. |
| Hepatocytes | Human | 12 | 115 | µL/min/10^6 cells | High turnover, confirms rapid metabolism in intact cells. |
| Liver Microsomes | Rat | 25 | 55 | µL/min/mg protein | Moderate turnover, suggests potential species differences. |
| Hepatocytes | Rat | 20 | 70 | µL/min/10^6 cells | Moderate turnover, consistent with microsomal data. |
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound (high clearance, e.g., Verapamil)
-
Negative control (low clearance, e.g., Warfarin)
-
Acetonitrile (B52724) with internal standard for reaction termination
Procedure:
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and microsomal suspension to 37°C.
-
Add the test compound to the master mix to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomes (final protein concentration e.g., 0.5 mg/mL).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Include a control incubation without the NADPH regenerating system to account for non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the rate constant (k), and the half-life (t½) is calculated as 0.693/k.
Visualizations
Caption: General pathways of drug absorption, distribution, metabolism, and excretion (ADME).
Caption: Experimental workflow for troubleshooting high in vivo clearance.
Caption: Decision tree for addressing moderate clearance mechanisms.
References
- 1. How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Development of Inhibitors to Target the Driving Functions of PAK1 in Cancer | FAU Undergraduate Research Journal [journals.flvc.org]
- 5. Effect of lipophilicity on drug distribution and elimination: Influence of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Clearance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for AZ13705339 Cytotoxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the selective p21-activated kinase 1 (PAK1) inhibitor, AZ13705339.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity important?
This compound is a potent and highly selective inhibitor of p21-activated kinase 1 (PAK1). PAK1 is a key signaling node in many cellular processes, and its dysregulation is implicated in various cancers.[1][2][3] Assessing the cytotoxicity of this compound is crucial to determine its therapeutic window and to distinguish between on-target anti-proliferative effects and off-target toxicity.
Q2: Which cell viability assay should I choose to test this compound cytotoxicity?
The choice of assay depends on your specific experimental needs, cell type, and available equipment. Three commonly used assays are MTT, XTT, and CellTiter-Glo®. It is often recommended to use more than one type of assay to confirm results, as each has different principles and potential for interference.[4]
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells.[5]
-
XTT Assay: Similar to MTT, but the formazan (B1609692) product is water-soluble, simplifying the protocol.[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells. This assay is generally considered more sensitive than colorimetric assays.[2]
Q3: Can this compound interfere with the cell viability assays themselves?
Yes, small molecule inhibitors can sometimes interfere with assay reagents, leading to inaccurate results.[7][8] For example, a compound could directly reduce the tetrazolium salts (MTT, XTT) or inhibit the luciferase enzyme in the CellTiter-Glo® assay. It is essential to perform cell-free controls to test for any direct interaction between this compound and the assay reagents.[4]
Q4: What are some common causes of inconsistent results in cell viability assays with kinase inhibitors?
Inconsistent results can arise from several factors, including:
-
Inconsistent cell seeding: Uneven cell numbers across wells is a major source of variability.[9]
-
Edge effects: Wells on the perimeter of the plate are prone to evaporation and temperature changes.
-
Compound precipitation: Small molecules can precipitate at higher concentrations in culture media.
-
Off-target effects: At higher concentrations, kinase inhibitors may affect other kinases, leading to unexpected cytotoxicity.[10]
Troubleshooting Guides
Issue 1: High Background Absorbance/Luminescence
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Media | Use fresh, sterile reagents and culture media. |
| Compound Interference | Run a cell-free control with this compound and the assay reagent to check for direct interaction. If interference is observed, consider a different assay.[4] |
| Phenol (B47542) Red in Media (for colorimetric assays) | Use phenol red-free media, as it can interfere with absorbance readings. |
| Bacterial/Yeast Contamination | Check cell cultures for contamination under a microscope. |
Issue 2: Low Signal or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.[9] |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration with this compound. |
| Inactive Compound | Ensure this compound is properly stored and handled to maintain its activity. |
| Assay Not Sensitive Enough | Consider switching to a more sensitive assay, such as the CellTiter-Glo® luminescent assay. |
Issue 3: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use a multichannel pipette and mix the cell suspension between pipetting.[9] |
| "Edge Effect" | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to minimize evaporation. |
| Incomplete Solubilization of Formazan (MTT assay) | Ensure complete dissolution of the formazan crystals before reading the absorbance. |
| Compound Precipitation | Visually inspect wells for any precipitate after adding this compound. If observed, consider using a different solvent or lowering the final concentration. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay Protocol
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.[11]
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the samples at a wavelength between 450-500 nm.[11]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Seed cells in an opaque-walled 96-well plate suitable for luminescence readings.
-
Treat cells with a range of this compound concentrations for the chosen time period.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a luminometer.
Data Presentation
Summarize your quantitative data from cell viability assays in a structured table for easy comparison of this compound's cytotoxic effects.
Table 1: Example of IC50 Values for this compound in Different Cell Lines
| Cell Line | Assay Used | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | MTT | 48 | Data |
| Cell Line B | XTT | 48 | Data |
| Cell Line C | CellTiter-Glo® | 48 | Data |
| Cell Line A | MTT | 72 | Data |
| Cell Line B | XTT | 72 | Data |
| Cell Line C | CellTiter-Glo® | 72 | Data |
*Data to be filled in with experimental results.
Visualizations
Signaling Pathway
Caption: Simplified PAK1 signaling pathway in cancer.
Experimental Workflow
References
- 1. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of AZ13705339 and FRAX486 for PAK1 Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of p21-activated kinase 1 (PAK1) and for the development of novel therapeutics. This guide provides an objective comparison of two prominent PAK1 inhibitors, AZ13705339 and FRAX486, focusing on their performance, specificity, and the experimental data supporting their use.
This document summarizes key quantitative data, details the experimental protocols used for their characterization, and visualizes the relevant biological pathways to aid in the informed selection of the most appropriate inhibitor for specific research needs.
At a Glance: Quantitative Comparison of Potency and Selectivity
The following tables summarize the key quantitative metrics for this compound and FRAX486, providing a clear comparison of their inhibitory activity against PAK1 and other related kinases.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Reference |
| This compound | PAK1 | 0.33 | 0.28 | [1][2][3][4] |
| pPAK1 | 59 | [1][3][4] | ||
| PAK2 | 0.32 | [1][3][4] | ||
| FRAX486 | PAK1 | 14 | [5] | |
| PAK2 | 33 | [5] | ||
| PAK3 | 39 | [5] | ||
| PAK4 | 779 | [6] |
Table 1: Biochemical Potency of this compound and FRAX486 against PAK Family Kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd values represent the equilibrium dissociation constant, a measure of binding affinity. Lower values indicate higher potency and affinity.
| Inhibitor | Kinase Selectivity Profile | Reference |
| This compound | Highly selective. In a panel of 117 kinases at 100 nM, significant inhibition was observed for only a few kinases. | [7] |
| FRAX486 | Selective for Group I PAKs (PAK1, PAK2, PAK3) over Group II PAKs (e.g., PAK4). | [6] |
Table 2: Kinase Selectivity Profiles. This table provides a qualitative summary of the selectivity of each inhibitor against a broader range of kinases.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the PAK1 signaling pathway and the experimental workflows used to characterize these compounds.
Figure 1: Simplified PAK1 Signaling Pathway. This diagram illustrates the central role of PAK1 in integrating signals from various cell surface receptors to regulate key cellular processes such as cytoskeletal dynamics, proliferation, and motility.
Figure 2: General Experimental Workflow. This flowchart outlines the typical experimental process for characterizing a kinase inhibitor, from initial biochemical assays to determine potency and selectivity, to cell-based assays to assess its effects on cellular processes.
Detailed Experimental Methodologies
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays are provided below.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a common method for determining the potency and selectivity of kinase inhibitors.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase of interest, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. This proximity results in a high FRET signal. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (this compound or FRAX486) at various concentrations in the appropriate kinase buffer.
-
Prepare a 3X mixture of the target kinase (e.g., PAK1) and the Eu-labeled anti-tag antibody in the same buffer.
-
Prepare a 3X solution of the fluorescently labeled kinase tracer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X test compound solution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET). The emission of both the europium donor (e.g., at 615 nm) and the tracer acceptor (e.g., at 665 nm) are measured.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor emission / donor emission).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or FRAX486 and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media and MTT but no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for PAK1 Signaling
Western blotting is used to detect changes in the phosphorylation status of PAK1 and its downstream targets, providing insights into the inhibitor's mechanism of action at the cellular level.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the inhibitor for the desired time and at the desired concentration.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-PAK1, total PAK1, or a downstream target) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein to determine the effect of the inhibitor on protein phosphorylation.
-
Conclusion
Both this compound and FRAX486 are potent inhibitors of PAK1. This compound exhibits exceptional potency at the sub-nanomolar level and high selectivity. FRAX486, while less potent than this compound, demonstrates excellent selectivity for Group I PAKs and has been extensively characterized in cellular and in vivo models, particularly in the context of neurological disorders.
The choice between these two inhibitors will depend on the specific requirements of the research. For biochemical and in vitro studies requiring a highly potent and selective tool compound, this compound is an excellent choice. For cellular and in vivo studies, particularly in neuroscience, the extensive characterization of FRAX486 makes it a valuable and well-validated option. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize and evaluate these inhibitors in their own experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor FRAX486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. caymanchem.com [caymanchem.com]
A Comparative Guide to PAK Inhibitors: AZ13705339 versus IPA-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct p21-activated kinase (PAK) inhibitors: AZ13705339 and IPA-3. This document aims to offer an objective analysis of their mechanisms of action, potency, and selectivity, supported by available experimental data, to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to p21-Activated Kinases (PAKs)
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that are crucial downstream effectors of the Rho family GTPases, Rac1 and Cdc42.[1][2] PAKs are key regulators of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and survival.[1][2] Their dysregulation has been implicated in various pathologies, most notably in cancer, making them attractive therapeutic targets.[3] The PAK family is divided into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[4]
This compound: A Highly Potent ATP-Competitive Inhibitor
This compound is a potent, ATP-competitive inhibitor that demonstrates high affinity for Group I PAKs, particularly PAK1 and PAK2.[3] Its mechanism of action involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[3]
IPA-3: A Unique Allosteric Inhibitor
In contrast, IPA-3 (Inhibitor of PAK Activation-3) is a non-ATP-competitive, allosteric inhibitor that selectively targets Group I PAKs.[3][5] Its unique mechanism involves the covalent modification of a cysteine residue within the autoregulatory domain of the kinase.[6] This action locks the enzyme in an inactive conformation and prevents its activation by upstream effectors like Cdc42.[7][8] A key feature of IPA-3 is its inability to inhibit pre-activated PAK1.[5][7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and IPA-3. It is important to note that these values are compiled from various sources and may not be directly comparable due to different experimental conditions.
Table 1: Potency and Binding Affinity
| Inhibitor | Target | IC50 | Kd | Mechanism of Action |
| This compound | PAK1 | 0.33 nM[9] | 0.28 nM[9] | ATP-Competitive |
| pPAK1 | 59 nM[9] | |||
| PAK2 | 0.32 nM[9] | |||
| IPA-3 | PAK1 | 2.5 µM[7] | Allosteric, Non-ATP-Competitive |
Table 2: Selectivity
| Inhibitor | Selectivity Profile |
| This compound | Highly selective for PAK1 over a panel of 117 kinases at 100 nM.[3] Shows some off-target activity against Src family kinases.[3] |
| IPA-3 | Specific for Group I PAKs (PAK1, PAK2, PAK3).[5][10] Does not inhibit Group II PAKs (PAK4, PAK5, PAK6).[5][7] |
Signaling Pathways and Experimental Workflows
To visualize the context of PAK inhibition and the general approach to evaluating these inhibitors, the following diagrams are provided.
References
- 1. The response to PAK1 inhibitor IPA3 distinguishes between cancer cells with mutations in BRAF and Ras oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAK1 Inhibition Suppresses the Proliferation, Migration and Invasion of Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
AZ13705339: A Comparative Guide to its Selectivity as a PAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of AZ13705339, a potent p21-activated kinase (PAK) 1 inhibitor, with other notable PAK inhibitors. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
This compound is a highly potent and selective inhibitor of PAK1.[1] It demonstrates excellent selectivity against a panel of kinases, making it a valuable tool for investigating the specific roles of PAK1 in cellular processes. This guide presents a comparative analysis of its selectivity profile against other well-known PAK inhibitors, details the experimental methodologies used for these assessments, and provides a visual representation of the PAK1 signaling pathway.
Data Presentation: Selectivity of PAK Inhibitors
The following table summarizes the inhibitory activity (IC50 and Kd values) of this compound and other representative PAK inhibitors against various kinases. Lower values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Selectivity Notes |
| This compound | PAK1 | 0.33 [1] | 0.28 [1] | Screened against 125 kinases and found to be highly selective.[2] |
| PAK2 | - | 0.32[1] | High affinity for PAK2 as well. | |
| pPAK1 (cellular) | 59[1] | - | Demonstrates cellular target engagement. | |
| FRAX597 | PAK1 | 8[1] | - | Potent inhibitor of group I PAKs.[1] |
| PAK2 | 13[1] | - | ||
| PAK3 | 19[1] | - | ||
| PF-3758309 | PAK4 | - | 2.7[1] | Potent PAK4 inhibitor, but also inhibits other PAKs and kinases. |
| PAK1 | - | 13.7 | ||
| NVS-PAK1-1 | PAK1 | 5 | 7 | Allosteric inhibitor with exceptional selectivity for PAK1 over PAK2 and the broader kinome. |
| PAK2 | - | 400 | >57-fold selectivity for PAK1 over PAK2. |
Note: The full kinome scan data for this compound against the 125-kinase panel is not publicly available in full detail. The statement of its high selectivity is based on the published literature.
Experimental Protocols
The determination of inhibitor selectivity is crucial for the validation of a chemical probe. The data presented in this guide were generated using established in vitro kinase assays. While specific protocols for each inhibitor may vary slightly between research groups, the general methodologies are outlined below.
In Vitro Kinase Assays
Objective: To measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Common Methodologies:
-
Radiometric Assays: These assays, often considered the gold standard, measure the incorporation of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
-
Luminescence-Based Assays (e.g., ADP-Glo™ Kinase Assay): These assays quantify the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
-
Fluorescence-Based Assays (e.g., LanthaScreen® Kinase Activity Assay): These assays often use a time-resolved fluorescence resonance energy transfer (TR-FRET) format. A terbium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled substrate are used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
General Workflow for IC50 Determination:
-
Reagent Preparation: Purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the test inhibitor are prepared in an appropriate assay buffer.
-
Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are incubated together in a multi-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature).
-
Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured using one of the detection methods described above.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Kinome Scanning
Objective: To assess the selectivity of an inhibitor across a broad range of kinases.
Methodology (e.g., KINOMEscan™):
This is a binding assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of purified kinases.
-
Assay Principle: Kinases are tagged with DNA, and the immobilized ligand is coupled to a solid support (e.g., beads).
-
Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the inhibitor and the kinase.
-
Selectivity Profiling: The results are typically presented as the percentage of kinase remaining bound to the immobilized ligand in the presence of the test compound. This provides a comprehensive overview of the inhibitor's off-target effects.
Mandatory Visualization: PAK1 Signaling Pathway
The following diagram illustrates a simplified representation of the p21-activated kinase 1 (PAK1) signaling pathway, highlighting its key upstream activators and downstream effectors.
References
Validating the Efficacy of AZ13705339 Through Comparative Analysis with PAK1 siRNA Knockdown
For researchers and professionals in drug development, rigorous validation of a small molecule inhibitor's on-target effects is paramount. This guide provides a comparative framework for validating the biological consequences of inhibiting p21-activated kinase 1 (PAK1) using the potent and selective inhibitor, AZ13705339, against the established genetic method of PAK1 siRNA knockdown. While direct comparative cellular data for this compound is not extensively available in public literature, its high potency and selectivity suggest that its cellular effects would align with those observed following PAK1 gene silencing. This guide summarizes the expected outcomes based on comprehensive data from PAK1 siRNA studies and the known biochemical profile of this compound.
Performance Comparison: this compound vs. PAK1 siRNA Knockdown
The following table provides a high-level comparison of the small molecule inhibitor this compound and the genetic approach of PAK1 siRNA knockdown. This comparison highlights their distinct mechanisms of action while targeting the same protein, PAK1, which is a key signaling node in many cancers.
Table 1: Comparison of this compound and PAK1 siRNA Knockdown
| Feature | This compound | PAK1 siRNA Knockdown |
| Mechanism of Action | Small molecule inhibitor, ATP-competitive | Post-transcriptional gene silencing |
| Target | p21-activated kinase 1 (PAK1) | PAK1 mRNA |
| Specificity | Highly selective for PAK1 | Highly specific to PAK1 sequence |
| Reported IC50 | < 1 nM | Not applicable |
| Cellular Effects Data | Limited publicly available data | Extensive data on proliferation, apoptosis, and migration |
| Validation Role | Candidate for therapeutic development | "Gold standard" for validating on-target effects of PAK1 inhibitors |
Expected Cellular Effects Based on PAK1 siRNA Knockdown Data
Genetic knockdown of PAK1 using siRNA has been extensively documented to impact fundamental cellular processes that are critical for cancer progression. The data presented in Table 2, gathered from various studies on different cancer cell lines, establishes a benchmark for the expected phenotypic outcomes of effective PAK1 inhibition.
Table 2: Effects of PAK1 siRNA Knockdown on Cellular Processes
| Cellular Process | Cell Line(s) | Observed Effect |
| Proliferation | HCT116 (Colon) | Up to 80% inhibition |
| NSCLC cell lines | 2.5- to 8-fold reduction in thymidine (B127349) incorporation | |
| Glioma cells | Inhibition of proliferation | |
| Apoptosis | Breast cancer cells | 2- to 6-fold increase in Annexin-V staining |
| HCT116 (Colon) | Small increase in cleaved caspase-3 and -7 | |
| Glioma cells | Induction of apoptosis | |
| Migration | Glioma cells | Inhibition of migration and invasion |
| Hepatocellular carcinoma | Inhibition of cell migration | |
| NSCLC cells | Inhibition of invasion |
Signaling Pathways and Experimental Validation
The diagram below illustrates the central role of PAK1 in intracellular signaling cascades that regulate cell proliferation, survival, and migration. This compound directly inhibits the kinase activity of the PAK1 protein, while PAK1 siRNA prevents its translation from mRNA. Both interventions are expected to block the downstream effects of PAK1 signaling.
Cross-Validation of AZ13705339 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of AZ13705339, a potent and selective p21-activated kinase 1 (PAK1) inhibitor, with the phenotypic outcomes observed from genetic knockdown or knockout of the PAK1 gene. By cross-validating the effects of this small molecule inhibitor with genetic models, we can enhance confidence in its on-target activity and its utility as a specific probe for studying PAK1 function.
Introduction to this compound and Genetic Models of PAK1 Inhibition
This compound is a highly potent and selective ATP-competitive inhibitor of PAK1, with an IC50 of 0.33 nM for PAK1.[1][2] It also exhibits high binding affinity for PAK2.[1] Its mechanism of action involves binding to the ATP-binding pocket of PAK1, thereby preventing the phosphorylation of downstream substrates.[3] Genetic models, such as those employing siRNA, shRNA, or CRISPR/Cas9-mediated knockout, provide a complementary approach to PAK1 inhibition by directly reducing or eliminating the expression of the PAK1 protein. Comparing the outcomes of pharmacological inhibition with this compound to those of genetic manipulation allows for a rigorous assessment of on-target effects versus potential off-target activities of the compound.
Comparative Data on Cellular Phenotypes
The following tables summarize quantitative data from studies investigating the effects of PAK1 inhibition through both pharmacological and genetic approaches. While direct comparative studies using this compound are limited, data from other well-characterized PAK1 inhibitors like IPA-3 are presented alongside genetic knockdown data to infer the expected concordance of on-target effects.
Table 1: Effects of PAK1 Inhibition on Cancer Cell Proliferation and Viability
| Inhibition Method | Cell Line(s) | Effect | Quantitative Data | Reference(s) |
| Pharmacological (IPA-3) | Breast and Melanoma Cancer Cells | Decreased cell viability | IC50 correlates with PAK1 expression levels | [4] |
| HCT116 (Colon Cancer) | Dose-dependent inhibition of proliferation | --- | [5] | |
| Genetic (siRNA/shRNA) | HCT116 (Colon Cancer) | Inhibition of proliferation | Significant reduction in cell number after 96h | [6] |
| MCF-7 (Breast Cancer) | Decreased cell migration and invasion | --- | [4] | |
| Non-Small Cell Lung Cancer Cells | Inhibited cell proliferation | --- | [7] | |
| Genetic (CRISPR/Cas9 KO) | HeLa (Cervical Cancer) | Increased glycolysis, overall metabolic activity not substantially reduced | --- | [8] |
Table 2: Effects of PAK1 Inhibition on Cell Migration and Invasion
| Inhibition Method | Cell Line(s) | Effect | Quantitative Data | Reference(s) |
| Pharmacological (IPA-3) | DU-145 (Prostate), MCF-7 (Breast) | Decreased cell migration and invasion | --- | [4] |
| Genetic (shRNA) | DU-145 (Prostate), MCF-7 (Breast) | Decreased cell migration and invasion | --- | [4] |
| Genetic (siRNA) | Non-Small Cell Lung Cancer Cells | Inhibited cell invasion | --- | [7] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways affected by PAK1 and the general workflow for comparing pharmacological and genetic inhibition are provided below.
Figure 1: Simplified PAK1 signaling pathway and points of intervention.
Figure 2: Experimental workflow for cross-validation.
Experimental Protocols
Below are generalized protocols for key experiments used to assess the effects of PAK1 inhibition.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]
-
Treatment:
-
Pharmacological: Treat cells with varying concentrations of this compound.
-
Genetic: Transfect cells with PAK1 siRNA or a non-targeting control siRNA.[5]
-
-
Incubation: Incubate the cells for 72 hours.[5]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for PAK1 Knockdown Validation
-
Cell Lysis: Lyse the cells treated with PAK1 siRNA or control siRNA in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PAK1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment:
-
Pharmacological: Replace the medium with fresh medium containing this compound or vehicle control.
-
Genetic: Perform the assay with cells previously transfected with PAK1 siRNA or control siRNA.
-
-
Imaging: Capture images of the scratch at 0 hours and after 24-48 hours.
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.
Discussion and Conclusion
The available data from studies using other PAK1 inhibitors and genetic models strongly suggest that the phenotypic effects of this compound, such as inhibition of cell proliferation and migration, are due to its on-target inhibition of PAK1. Genetic knockdown of PAK1 largely phenocopies the effects of pharmacological inhibition, providing a robust validation of the inhibitor's mechanism of action.[4][7]
While pharmacological inhibitors offer the advantage of acute, dose-dependent, and reversible inhibition, genetic models provide high specificity and the ability to study the long-term consequences of protein loss.[10] However, potential off-target effects of small molecules and compensatory mechanisms in genetic models should always be considered. The cross-validation approach, as outlined in this guide, is therefore crucial for confidently attributing observed biological effects to the inhibition of PAK1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Effect of P21-activated kinase 1 (PAK-1) inhibition on cancer cell growth, migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of PAK1 Promotes Cell Survival in Inflammatory Bowel Diseases and Colitis-associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Knockdown of PAK1 Inhibits the Proliferation and Invasion of Non-Small Cell Lung Cancer Cells Through the ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. SiRNA targeting PFK1 inhibits proliferation and migration and enhances radiosensitivity by suppressing glycolysis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Current Generation PAK1/2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of current generation p21-activated kinase 1 (PAK1) and 2 (PAK2) inhibitors. It summarizes their performance with supporting experimental data, details key experimental methodologies, and visualizes the intricate PAK1/2 signaling pathway.
P21-activated kinases (PAKs) are a family of serine/threonine kinases that are key regulators of a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1] Dysregulation of PAK signaling, particularly of the ubiquitously expressed Group I PAKs (PAK1, PAK2, and PAK3), has been implicated in various diseases, most notably in cancer, making them attractive therapeutic targets.[1][2] This guide focuses on the current landscape of small molecule inhibitors targeting PAK1 and PAK2, offering a comparative analysis of their potency, selectivity, and cellular activity.
Performance Comparison of PAK1/2 Inhibitors
The development of PAK1/2 inhibitors has led to two main classes: ATP-competitive inhibitors and allosteric inhibitors. The following tables summarize the quantitative data for prominent inhibitors from both classes, providing a snapshot of their biochemical potency and selectivity.
ATP-Competitive PAK1/2 Inhibitors
These inhibitors target the highly conserved ATP-binding pocket of the kinase domain. While often potent, achieving selectivity over other kinases, including other PAK isoforms, can be a challenge.[3]
| Inhibitor | Target(s) | IC50/Ki (nM) | Selectivity Profile | Key Features & Limitations |
| G-5555 | PAK1, PAK2 | Ki: 3.7 (PAK1), 11 (PAK2)[4][5] | Highly selective for Group I PAKs. Inhibits only 8 out of 235 kinases tested by >70%.[4] | Potent and orally bioavailable.[4] |
| AZ13705339 | PAK1, PAK2 | IC50: 0.33 (PAK1), 6 (PAK2)[6][7] | Highly potent and selective for PAK1 over other kinases, including >7500-fold selectivity over PAK4.[7][8] | Shows strong selectivity within the PAK family.[8] |
| FRAX597 | PAK1, PAK2, PAK3 | IC50: 8 (PAK1), 13 (PAK2), 19 (PAK3)[9][10] | Potent, ATP-competitive inhibitor of Group I PAKs. Minimal activity against Group II PAKs (PAK4 IC50 >10 µM).[9][10] | Orally available and has shown anti-tumor activity in vivo.[9] |
| FRAX486 | PAK1, PAK2, PAK3 | IC50: 14 (PAK1), 33 (PAK2), 39 (PAK3)[11][12] | Potent against Group I PAKs with weaker inhibition of PAK4 (IC50: 575 nM).[12] | Brain-penetrant.[12] |
| FRAX1036 | PAK1, PAK2 | Ki: 23.3 (PAK1), 72.4 (PAK2)[1] | Selective for Group I PAKs.[1] | Has been shown to sensitize cancer cells to other cytotoxic agents.[13] |
| PF-3758309 | Pan-PAK | IC50: 13.7 (PAK1), 190 (PAK2), 18.7 (PAK4)[14] | A pan-PAK inhibitor with activity against all six isoforms.[14] | Was evaluated in a phase I clinical trial but was withdrawn due to poor pharmacokinetics and toxicity.[15] |
Allosteric PAK1/2 Inhibitors
These inhibitors bind to sites outside of the ATP-binding pocket, often leading to greater selectivity across the kinome. However, they may exhibit lower potency compared to their ATP-competitive counterparts.[3]
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Profile | Key Features & Limitations |
| NVS-PAK1-1 | PAK1 | 5[16][17] | Potent and highly selective allosteric inhibitor of PAK1, with over 50-fold selectivity against PAK2.[16][18] | Exhibits a short in vivo half-life.[16] |
| IPA-3 | PAK1 | 2500[19] | A selective, non-ATP competitive inhibitor of Group I PAKs.[19] | Binds covalently to the regulatory domain of PAK1, preventing its activation. Relatively low potency. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PAK1/2 inhibitors. Below are representative protocols for key in vitro and in vivo assays.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PAK1 or PAK2 enzyme.
-
Myelin Basic Protein (MBP) as a substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Test inhibitor.
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant PAK1 or PAK2 enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP substrate.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.[6][7]
Cell Proliferation Assay (e.g., MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF7, OVCAR3).
-
Complete cell culture medium.
-
Test inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Determine the EC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Cancer cell line of interest.
-
Matrigel (optional).
-
Test inhibitor formulated for in vivo administration.
-
Vehicle control.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells), often mixed with Matrigel, into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).[14]
-
Measure the tumor volume using calipers at regular intervals.[14]
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[14]
PAK1/2 Signaling Pathway
PAK1 and PAK2 are central nodes in a complex signaling network that regulates numerous cellular functions. Their activity is tightly controlled by upstream signals and, once activated, they phosphorylate a wide array of downstream substrates.
Caption: Simplified PAK1/2 signaling pathway.
Upstream Activation: PAK1 and PAK2 are activated by the Rho GTPases, Rac1 and Cdc42, upon binding of their GTP-bound forms.[4] This activation is often initiated by upstream signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Adaptor proteins like Grb2 and Nck can also recruit PAK1 to the plasma membrane, contributing to its activation.[4]
Downstream Signaling: Once activated, PAK1 and PAK2 phosphorylate a plethora of downstream substrates to regulate various cellular processes.[1]
-
Cytoskeletal Dynamics and Cell Motility: PAKs phosphorylate LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, a protein that promotes actin filament disassembly.[17] PAKs also phosphorylate myosin light chain kinase (MLCK), leading to changes in cell contractility and motility.[17]
-
Cell Proliferation and Survival: PAKs can activate the Raf-MEK-ERK signaling cascade, a key pathway in cell proliferation.[1] They also promote cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD.[1]
-
Tumor Suppression: PAK1 can phosphorylate the tumor suppressor Merlin (NF2), leading to its inactivation.[17]
This guide provides a foundational overview for researchers interested in the therapeutic targeting of PAK1 and PAK2. The provided data and protocols should serve as a valuable resource for designing and interpreting experiments aimed at developing novel and effective PAK inhibitors.
References
- 1. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pak Signaling in the Development and Progression of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untangling the complexity of PAK1 dynamics: The future challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]
- 5. promega.com [promega.com]
- 6. PAK2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PAK1/CDC42 Kinase Enzyme System Application Note [promega.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAK Signaling in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The p21‐activated kinase 1 (Pak1) signalling pathway in cardiac disease: from mechanistic study to therapeutic exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Cancer Metastasis by PAK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Kinase Selectivity Profile of AZ13705339: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of AZ13705339 with other notable p21-activated kinase 1 (PAK1) inhibitors, NVS-PAK1-1 and FRAX597. The information presented herein is based on publicly available experimental data to facilitate an objective assessment of these compounds for research and drug development purposes.
Introduction to PAK1 Inhibition
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal dynamics, cell proliferation, and survival signaling pathways.[1] Dysregulation of PAK1 activity has been implicated in the pathogenesis of several diseases, including cancer, making it an attractive target for therapeutic intervention.[1] The development of selective PAK1 inhibitors is a key area of research to modulate its activity with minimal off-target effects. This guide focuses on this compound, a potent and highly selective PAK1 inhibitor, and compares its performance against other well-characterized PAK1 inhibitors.
Comparative Kinase Selectivity Data
The following tables summarize the available quantitative data for this compound and its comparators, NVS-PAK1-1 and FRAX597. It is important to note that the data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Potency against Primary Targets (Group I PAKs)
| Compound | PAK1 | PAK2 | PAK3 | Data Type |
| This compound | IC50: 0.33 nM | Kd: 0.32 nM | - | IC50, Kd |
| Kd: 0.28 nM | ||||
| NVS-PAK1-1 | IC50: 5 nM | IC50: 270 nM (dephosphorylated) | - | IC50, Kd |
| Kd: 7 nM | Kd: 400 nM | |||
| FRAX597 | IC50: 8 nM | IC50: 13 nM | IC50: 19 nM | IC50 |
Table 2: Broader Kinase Selectivity Profile
| Compound | Screening Panel Size | Key Off-Target Hits (>80% inhibition at 100 nM) | Data Source |
| This compound | 117 kinases | Not specified, described as "highly selective" | [2] |
| NVS-PAK1-1 | 442 kinases | Exquisitely selective (S10 score of 0.003 at 10 µM) | [3][4] |
| FRAX597 | Not specified | YES1 (87%), RET (82%), CSF1R (91%), TEK (87%) | [5] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. For specific details, please refer to the original publications.
Biochemical Kinase Assays (IC50 Determination)
Biochemical kinase assays are performed to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). A common method involves the use of a radiolabeled ATP substrate.
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and a buffer solution with necessary co-factors (e.g., MgCl2).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a solution that denatures the kinase (e.g., phosphoric acid).
-
Separation and Quantification: The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose paper and washing away the excess ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
KINOMEscan™ Selectivity Profiling (Kd Determination)
The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the binding affinity (Kd) of a test compound to a large panel of kinases.
Generalized Workflow:
-
Assay Components: The assay utilizes three main components: DNA-tagged kinases, an immobilized ligand that binds to the active site of the kinases, and the test compound.
-
Competition Assay: The test compound is incubated with the DNA-tagged kinases and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Quantification: The amount of kinase that binds to the immobilized ligand is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A lower percentage indicates a higher degree of binding. By testing a range of compound concentrations, a dissociation constant (Kd) can be calculated, which reflects the binding affinity of the compound for each kinase in the panel. The selectivity score (S-score) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that bind to the compound by the total number of kinases tested.
Signaling Pathway and Experimental Workflow Visualizations
To provide a better understanding of the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified p21-activated kinase 1 (PAK1) signaling pathway.
Caption: Generalized workflow for a biochemical kinase assay.
References
- 1. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NVS-PAK1-1 | Structural Genomics Consortium [thesgc.org]
- 4. Probe NVS-PAK1-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. Frontiers | The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading? [frontiersin.org]
Safety Operating Guide
Proper Disposal of AZ13705339: A Guide for Laboratory Personnel
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety protocols. This document provides essential guidance on the proper disposal procedures for AZ13705339, a potent and selective PAK1 inhibitor used in cancer research. Adherence to these procedures is vital for protecting personnel and the environment from potential hazards.
This compound should be handled in accordance with the information provided in its Safety Data Sheet (SDS). Waste materials should be disposed of in compliance with all applicable federal, state, and local environmental regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS) for comprehensive information on potential hazards, personal protective equipment (PPE), and first-aid measures.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat, and ensure it is kept clean.
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The disposal of this compound, whether in its solid form or dissolved in a solvent like DMSO, must be managed as hazardous chemical waste.
-
Waste Collection:
-
Collect all waste containing this compound, including unused solid material, solutions, and contaminated consumables (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and any solvents used.
-
The label should clearly state "Hazardous Waste" and list the chemical name (this compound) and any associated solvents (e.g., DMSO).
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Storage temperature should be appropriate for the chemical's stability, as indicated in the product datasheet (typically -20°C for stock solutions).[3]
-
-
Institutional Disposal Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management.
-
Follow their specific procedures for the pickup and disposal of chemical waste. Do not attempt to dispose of this material down the drain or in regular trash.
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 2016806-57-6 | [1][2] |
| Molecular Formula | C₃₃H₃₆FN₇O₃S | [4] |
| Molecular Weight | 629.75 g/mol | |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol (B145695) (with gentle warming) | |
| Storage (Solid) | Store at -20°C | |
| Storage (in DMSO) | Up to 6 months at -80°C; up to 1 month at -20°C | [3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling AZ13705339
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of AZ13705339, a potent PAK1 inhibitor. Given that the full toxicological properties of this compound may not be fully known, it is imperative to treat it as a potentially hazardous substance and adhere to strict safety protocols.
Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment and adhere to standard laboratory safety practices.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or fine dust of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or impervious clothing | Minimizes skin exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be necessary for handling larger quantities or if there is a risk of aerosolization. | Prevents inhalation of the compound. |
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory. An accessible safety shower and eyewash station are mandatory in the work area.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to preparation of solutions.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the solid compound in a tightly sealed container at -20°C for long-term stability.
-
-
Preparation for Use :
-
Before opening, allow the product to equilibrate to room temperature.
-
Handle the solid compound in a chemical fume hood to minimize inhalation exposure.
-
-
Solution Preparation :
-
Stock solutions can be prepared by dissolving the solid this compound in a suitable solvent, such as DMSO.
-
When preparing stock solutions, it is recommended to purge the solvent with an inert gas.
-
Store stock solutions in tightly sealed vials. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), store at -80°C.
-
To avoid repeated freeze-thaw cycles which can degrade the product, aliquot stock solutions into smaller, single-use vials.
-
-
General Handling :
-
Avoid direct contact with the solid compound and its solutions.
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as detailed above.
-
Prevent the spill from entering drains or water courses.
-
Absorb liquid spills with an inert, non-combustible material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect all waste in a labeled, sealed container for proper disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by a thorough cleaning with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste.
-
Waste Collection : Collect all waste, including unused compound, empty containers, and contaminated disposables (e.g., gloves, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal procedures. Do not dispose of down the drain or in regular trash.
Quantitative Data
At present, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound. Therefore, it is crucial to minimize exposure to the lowest achievable level.
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not Established |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
